Mafenide Acetate
Beschreibung
This compound is the acetate salt form of mafenide, a synthetic sulfonamide analog of para-aminobenzoic acid (PABA) with topical anti-infective activity. This compound competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, thereby interferes with normal folic acid metabolism. As a result, de novo synthesis of pyrimidines, which requires folate metabolites, is impeded and subsequently DNA synthesis is affected. This compound is bacteriostatic against many gram-negative and gram-positive organisms, including Pseudomonas aeruginosa and certain strains of anaerobes.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1969 and is indicated for burn and bacterial disease and has 1 investigational indication.
See also: Mafenide (has active moiety).
Eigenschaften
IUPAC Name |
acetic acid;4-(aminomethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.C2H4O2/c8-5-6-1-3-7(4-2-6)12(9,10)11;1-2(3)4/h1-4H,5,8H2,(H2,9,10,11);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILOTUUZKGTYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156334 | |
| Record name | Mafenide acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855706 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13009-99-9 | |
| Record name | Mafenide acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13009-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mafenide acetate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013009999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mafenide acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-aminotoluene-4-sulphonamide monoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAFENIDE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6LP6Z0WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of Mafenide Acetate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mafenide Acetate, a sulfonamide antibiotic, has long been a cornerstone in the topical treatment of severe burns. Its broad-spectrum antimicrobial activity and ability to penetrate eschar make it a valuable clinical agent. However, the emergence of antibiotic resistance necessitates the exploration of novel antimicrobial compounds. This technical guide provides a comprehensive overview of the synthesis and characterization of various derivatives of this compound. It details experimental protocols for the synthesis of Schiff bases and other derivatives, presents quantitative data in structured tables for comparative analysis, and visualizes key pathways and workflows to facilitate understanding. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and development of new antimicrobial agents.
Introduction
Mafenide (4-(aminomethyl)benzenesulfonamide) is a synthetic sulfonamide antimicrobial agent. Unlike other sulfonamides, its mechanism of action is not antagonized by para-aminobenzoic acid (PABA), suggesting a different mode of antibacterial activity. This compound is the salt form commonly used in clinical practice, known for its efficacy against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.
The primary mechanism of action of Mafenide involves the inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. By blocking this pathway, Mafenide disrupts the synthesis of nucleic acids, leading to bacterial growth inhibition.
Despite its clinical utility, the development of resistance and the desire for improved therapeutic profiles have spurred research into the synthesis of this compound derivatives. Modification of the primary amino group or the sulfonamide moiety can lead to compounds with altered pharmacokinetic properties, enhanced antimicrobial potency, and potentially novel mechanisms of action. This guide focuses on the synthesis and characterization of such derivatives, providing a foundation for further research and development in this area.
Synthesis of this compound Derivatives
The primary amino group of this compound serves as a versatile handle for synthetic modification. The most commonly reported derivatives are Schiff bases, formed by the condensation of the amine with various aldehydes and ketones. Other derivatives, including amides and esters, can also be synthesized, although they are less frequently described in the literature.
Synthesis of Schiff Base Derivatives
The synthesis of Schiff base derivatives of this compound is typically a straightforward one-pot reaction involving the condensation of this compound with a suitable aldehyde or ketone, often under reflux in a protic solvent like methanol or ethanol.
Characterization of this compound Derivatives
The synthesized derivatives are characterized using a combination of spectroscopic and physical methods to confirm their structure, purity, and properties.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. In 1H NMR, the formation of a Schiff base is confirmed by the appearance of a characteristic singlet for the imine proton (-N=CH-) typically in the range of δ 8.0-9.0 ppm. The disappearance of the primary amine protons of this compound and the aldehydic proton of the starting aldehyde also supports the reaction's completion.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The formation of an imine bond in Schiff bases is indicated by a characteristic C=N stretching vibration, typically observed in the region of 1600-1650 cm-1. The disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde are also key indicators.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized derivatives and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).
Physical Characterization
-
Melting Point: The melting point of a crystalline solid is a crucial indicator of its purity. A sharp and defined melting point range suggests a pure compound.
-
Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which is compared with the calculated theoretical values to confirm the empirical formula.
Data Presentation
The following tables summarize the quantitative data for a selection of this compound Schiff base derivatives.
Table 1: Physicochemical Properties of this compound Schiff Base Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 2a | C14H14N2O3S | 290.34 | 141.1 | 92 | |
| 2b | C14H13FN2O3S | 308.33 | 218.3 | 89 | |
| 2c | C14H13ClN2O3S | 324.78 | 211 | 92 | |
| 2d | C14H13BrN2O3S | 369.23 | 211.5 | 88 | |
| 2e | C14H13IN2O3S | 416.23 | 204.5 | 85 | |
| 3a | C12H11N3O5S | 309.30 | 225.3 | 75 | |
| 3b | C12H11N3O4S2 | 325.36 | 152.2 | 65 |
Table 2: Key Spectroscopic Data for this compound Schiff Base Derivatives
| Compound ID | 1H NMR (δ ppm, DMSO-d6) Imine Proton (-N=CH-) | IR (cm-1) C=N Stretch | Reference |
| 2a | 8.68 | 1640 | |
| 2b | 8.72 | 1638 | |
| 2c | 8.68 | 1640 | |
| 2d | 8.69 | 1634 | |
| 2e | 8.68 | 1632 | |
| 3a | 8.49 | 1642 | |
| 3b | 8.68 | 1634 |
Experimental Protocols
General Method for the Synthesis of this compound Schiff Base Derivatives (Method A)
This protocol is a generalized procedure based on the synthesis of various Schiff base derivatives of this compound.
Materials:
-
This compound (1 mmol)
-
Appropriate aldehyde (1.1 mmol)
-
Methanol (8 mL)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 mmol) in methanol (8 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the appropriate aldehyde (1.1 mmol) to the solution in one portion.
-
Attach a condenser to the flask and heat the reaction mixture to reflux with stirring for 3 hours.
-
After 3 hours, remove the heat source and allow the reaction mixture to cool to room temperature while stirring overnight.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
If no precipitate forms, cool the solution in an ice bath for 1-2 hours to induce crystallization. If crystallization does not occur, slowly add cold water to the solution until a precipitate is observed.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold methanol and then with diethyl ether.
-
Dry the product in a desiccator or under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol.
Characterization Methods
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the synthesized derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
Acquire 1H and 13C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra to identify the chemical shifts, multiplicities, and integration of the signals.
IR Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm-1.
-
Identify the characteristic absorption bands for the key functional groups.
Melting Point Determination:
-
Place a small amount of the dry, crystalline product in a capillary tube.
-
Determine the melting point range using a calibrated melting point apparatus.
Visualizations
Mechanism of Action of Mafenide
The following diagram illustrates the mechanism of action of Mafenide, which involves the competitive inhibition of dihydropteroate synthase in the bacterial folic acid synthesis pathway.
Caption: Mechanism of action of Mafenide.
Experimental Workflow for Synthesis of this compound Schiff Base Derivatives
This diagram outlines the general workflow for the synthesis and characterization of this compound Schiff base derivatives.
Caption: General experimental workflow.
Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of this compound derivatives, with a particular focus on Schiff bases. The provided experimental protocols, compiled quantitative data, and illustrative diagrams offer a valuable resource for researchers in the field of medicinal chemistry and drug development. The versatile chemistry of this compound allows for the creation of a diverse library of derivatives, which warrants further investigation to explore their antimicrobial potential and to develop new therapeutic agents to combat the growing challenge of antibiotic resistance. Future work should focus on the synthesis and evaluation of a broader range of derivatives, including amides, esters, and novel heterocyclic systems, to fully elucidate the structure-activity relationships and to identify lead compounds for further development.
Physicochemical Properties of Mafenide Acetate: A Technical Guide for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mafenide Acetate is a sulfonamide-type antimicrobial agent primarily used as a topical treatment for severe burns. Its effectiveness in preventing and treating wound infections is intrinsically linked to its physicochemical properties, which govern its solubility, stability, and ability to penetrate tissues. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, offering crucial data and experimental insights for professionals in drug development and research.
Core Physicochemical Properties
The following tables summarize the key quantitative physicochemical properties of this compound, critical for formulation development and drug delivery applications.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₂O₄S | [1] |
| Molecular Weight | 246.29 g/mol | [2] |
| Appearance | White, crystalline powder | [3] |
| CAS Number | 13009-99-9 | [4] |
Table 2: Thermal and pH Properties of this compound
| Property | Value | Reference |
| Melting Range | 162 - 171 °C (The range between beginning and end of melting does not exceed 4 °C) | [5][6] |
| pH (1 in 10 solution) | 6.4 - 6.8 | [5][6] |
Table 3: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | Freely soluble; 49 mg/mL | [3][7] |
| Dimethyl Sulfoxide (DMSO) | 49 mg/mL | [7] |
| Ethanol | 3 mg/mL | [7] |
| pH 7.4 Buffer | >36.9 µg/mL | [2] |
Experimental Protocols
Understanding the methodologies used to determine these properties is essential for data interpretation and further research.
Determination of Molecular Weight
The molecular weight of an active pharmaceutical ingredient (API) like this compound is a fundamental property determined from its molecular formula. It is the sum of the atomic weights of all atoms in the molecule.
-
Protocol: The molecular formula is first determined through elemental analysis and high-resolution mass spectrometry. The molecular weight is then calculated by summing the atomic weights of the constituent atoms (Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur) based on the established formula C₉H₁₄N₂O₄S.[1]
Melting Point Determination
The melting point is a critical indicator of purity. For pharmaceutical substances, the United States Pharmacopeia (USP) provides standardized methods for its determination.
-
Protocol (USP <741>):
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a controlled rate.
-
The melting range is recorded from the temperature at which the substance begins to collapse or melt to the temperature at which it is completely molten. The USP specifies a melting range for this compound between 162 °C and 171 °C, with the range between the beginning and end of melting not exceeding 4 °C.[5][6]
-
pH Measurement
The pH of a this compound solution is important for formulation compatibility and stability.
-
Protocol (USP <791>):
-
A solution of this compound is prepared by dissolving the substance in water at a specified concentration (e.g., 1 in 10, which corresponds to 100 mg/mL).
-
The pH of the solution is measured at a controlled temperature using a calibrated pH meter. The USP specifies a pH range of 6.4 to 6.8 for a 1 in 10 solution of this compound.[5][6]
-
Solubility Analysis
Solubility is a key determinant of a drug's bioavailability and is assessed in various solvents and pH conditions.
-
Protocol:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO, or a buffer of a specific pH).
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Stability Indicating Assay
Stability studies are crucial to determine the shelf-life and storage conditions for the drug substance and product. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[8][9][10][11]
-
Protocol (General approach for a stability-indicating HPLC method):
-
Forced Degradation: this compound is subjected to stress conditions, including acidic and basic hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis, to generate potential degradation products.[12]
-
Method Development: A reverse-phase HPLC method is developed to separate the intact this compound from its degradation products. A C18 or phenyl column is often used with a mobile phase consisting of a buffer and an organic solvent (e.g., methanol or acetonitrile). Detection is typically performed using a UV detector at a wavelength where this compound and its degradation products have significant absorbance (e.g., 245 nm or 267 nm).[13][14]
-
Method Validation: The developed HPLC method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify this compound in the presence of its degradation products.[13]
-
Mechanism of Action and Signaling Pathway
This compound exerts its antimicrobial effect by interfering with the folic acid synthesis pathway in bacteria. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase.[15] This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a precursor for the synthesis of purines and ultimately DNA.[15] By blocking this step, this compound halts bacterial growth.
However, it is important to note that some studies suggest that the mechanism of action of Mafenide may differ from that of other sulfonamides, as it is not antagonized by PABA and its activity is not altered by changes in environmental acidity.[3][16] One study has even suggested that Mafenide does not inhibit dihydropteroate synthase at the enzyme level.[16] Further research may be needed to fully elucidate its precise mechanism. Additionally, this compound and its metabolite are known to inhibit carbonic anhydrase, which can lead to metabolic acidosis as a side effect.[17]
Figure 1. Proposed mechanism of action of this compound.
Experimental Workflow for Physicochemical Characterization
A logical workflow is essential for the comprehensive physicochemical characterization of a drug substance like this compound.
Figure 2. Workflow for physicochemical characterization.
Conclusion
The physicochemical properties of this compound are fundamental to its role as a topical antimicrobial agent. A thorough understanding of its solubility, stability, and other characteristics, as outlined in this guide, is paramount for the development of effective and stable drug delivery systems. The provided data and experimental outlines serve as a valuable resource for researchers and professionals dedicated to advancing pharmaceutical formulations and therapies involving this compound.
References
- 1. This compound USP Reference Standard CAS 13009-99-9 Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C9H14N2O4S | CID 25590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. uspbpep.com [uspbpep.com]
- 6. This compound [drugfuture.com]
- 7. selleckchem.com [selleckchem.com]
- 8. longdom.org [longdom.org]
- 9. pharmtech.com [pharmtech.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. ajrconline.org [ajrconline.org]
- 13. ijbpr.com [ijbpr.com]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. The effect of mafenide on dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mafenide - Wikipedia [en.wikipedia.org]
Mafenide Acetate's Inhibition of Bacterial Folic Acid Synthesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mafenide Acetate, a topical sulfonamide antimicrobial agent, has been a mainstay in burn wound therapy for decades, valued for its broad-spectrum activity and ability to penetrate eschar. Its primary mechanism of action is traditionally attributed to the disruption of the bacterial folic acid synthesis pathway, a critical process for bacterial survival and replication. However, a deeper dive into the scientific literature reveals a nuanced and, at times, contradictory understanding of its precise molecular interactions. This technical guide provides an in-depth exploration of this compound's engagement with the bacterial folate pathway, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the core concepts. A significant focus is placed on the ongoing debate surrounding its exact molecular target within the folic acid synthesis cascade.
Introduction: The Role of Folic Acid in Bacteria and the Action of Sulfonamides
Folic acid (Vitamin B9) is an essential nutrient for most living organisms, serving as a precursor for the synthesis of nucleotides (purines and thymidine) and certain amino acids. While humans obtain folic acid from their diet, many bacteria possess the enzymatic machinery to synthesize it de novo. This metabolic pathway is a key target for antimicrobial agents, as its inhibition selectively disrupts bacterial growth without harming the host.
The bacterial folic acid synthesis pathway begins with the conversion of guanosine triphosphate (GTP) to dihydropterin pyrophosphate. The subsequent crucial step involves the condensation of dihydropterin pyrophosphate with para-aminobenzoic acid (PABA) to form dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS) . Dihydropteroate is then glutamylated and reduced by dihydrofolate reductase (DHFR) to yield tetrahydrofolate, the biologically active form of folic acid.
Sulfonamide antibiotics are structural analogs of PABA.[1] They act as competitive inhibitors of DHPS, binding to the enzyme's active site and preventing the incorporation of PABA.[2][3] This leads to a depletion of dihydrofolic acid and, consequently, tetrahydrofolic acid, resulting in a bacteriostatic effect where bacterial growth and replication are halted.[1][2]
This compound: Mechanism of Action and the Unresolved Target
This compound is broadly classified as a sulfonamide antimicrobial that interferes with bacterial folic acid synthesis.[2][3] The conventional understanding posits that, like other sulfonamides, it competitively inhibits DHPS.[2] This proposed mechanism is illustrated in the signaling pathway diagram below.
However, a significant body of evidence challenges this classical view. Several studies have demonstrated that the antimicrobial activity of this compound is not reversed by the addition of PABA, which would be expected in a competitive inhibition scenario.[4] Furthermore, direct enzymatic assays with cell lysates from Pseudomonas aeruginosa and Escherichia coli have shown that Mafenide does not inhibit DHPS.[4] Some sources even state that the precise mechanism of action of Mafenide is unknown.[5]
Alternative hypotheses have been proposed, including the possibility that Mafenide inhibits dihydrofolate synthase , the enzyme responsible for the glutamylation of dihydropteroate, or that it indirectly inactivates the folic acid transport system. However, robust experimental evidence to definitively support these alternative mechanisms is currently lacking. This ambiguity highlights a critical knowledge gap and an area for future research.
Quantitative Analysis of this compound's Antimicrobial Activity
While the precise molecular target remains a subject of investigation, the in vitro and in vivo efficacy of this compound against a broad spectrum of bacteria is well-documented. Quantitative data, such as Minimum Inhibitory Concentrations (MICs), provide a standardized measure of antimicrobial potency.
| Bacterial Species | This compound Concentration | Observed Effect | Reference |
| Pseudomonas aeruginosa | 5% Solution | Log10 reduction of 1.23 in suspension after 15 min | [1] |
| Pseudomonas aeruginosa | 5% Solution | Log10 reduction of 3.6 in an ex vivo skin model after 22 h | [1] |
| Pseudomonas aeruginosa | Not Specified | Local concentration 2- to 5-fold above MIC achieved 1-2 hrs post-application of Sulfamylon® cream | [6] |
| Staphylococcus aureus | 5% Solution | Zone of inhibition >2 mm | [7][8] |
| Various Gram-positive and Gram-negative bacteria | 50 µg/ml (in CuNP formulation) | MIC value | [9] |
Note: The available quantitative data for this compound is often presented in the context of specific formulations (e.g., creams, solutions, nanoparticles) and experimental conditions, making direct comparisons challenging. There is a notable absence of comprehensive studies reporting standardized MIC values across a wide range of bacterial isolates. Furthermore, no publically available IC50 values for this compound against specific bacterial enzymes could be identified.
Experimental Protocols
Dihydropteroate Synthase (DHPS) Inhibition Assay
To investigate the inhibitory effect of this compound on DHPS, a continuous spectrophotometric assay can be employed. This assay couples the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR).
Principle: DHPS synthesizes dihydropteroate from PABA and dihydropterin pyrophosphate. In the presence of excess DHFR and its cofactor NADPH, the dihydropteroate is immediately reduced to tetrahydrofolate, with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is monitored over time and is proportional to the DHPS activity.
Materials:
-
Purified bacterial DHPS enzyme
-
Purified bacterial DHFR enzyme
-
PABA solution
-
Dihydropterin pyrophosphate solution
-
NADPH solution
-
This compound solutions of varying concentrations
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DHFR, and NADPH.
-
Add the DHPS enzyme and the this compound solution (or vehicle control) to the reaction mixture and incubate for a pre-determined time.
-
Initiate the reaction by adding PABA and dihydropterin pyrophosphate.
-
Immediately monitor the decrease in absorbance at 340 nm at regular intervals.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition by comparing the reaction rates in the presence and absence of this compound.
-
To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains can be determined using standard methods such as broth microdilution or agar dilution.
Broth Microdilution Method:
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth after a defined incubation period.
Materials:
-
Bacterial isolates
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader for inoculum standardization
Procedure:
-
Prepare serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.
-
Inoculate each well containing the this compound dilutions with the bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (no bacteria, no drug).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
After incubation, visually inspect the plates for turbidity or use a microplate reader to measure absorbance.
-
The MIC is the lowest concentration of this compound in which there is no visible growth.
Conclusion and Future Directions
This compound remains a clinically important topical antimicrobial, particularly in the management of burn wounds. While its inhibitory effect on the bacterial folic acid synthesis pathway is generally accepted, the precise molecular target is not definitively established and warrants further investigation. The prevailing evidence suggests a mechanism of action that is distinct from classical sulfonamides, as its activity is not antagonized by PABA and it does not appear to directly inhibit DHPS in some key pathogenic bacteria.
Future research should focus on elucidating the exact molecular target of this compound within the folate pathway or other essential bacterial processes. Comprehensive studies to determine standardized MIC and IC50 values against a broad panel of clinically relevant bacteria are also crucial for a more complete understanding of its antimicrobial profile. A clearer understanding of its mechanism will not only refine our knowledge of this established therapeutic agent but may also guide the development of novel antimicrobial strategies that target the bacterial folic acid synthesis pathway.
References
- 1. The Antimicrobial Efficacy of Topically Applied this compound, Citric Acid and Wound Irrigation Solutions Lavanox and Prontosan against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mafenide | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. The effect of mafenide on dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Control of invasive Pseudomonas burn wound infection with this compound electrospun wound dressing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Effective Duration of Antimicrobial Activity of this compound After Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.cuni.cz [publications.cuni.cz]
Early-Stage Research on Mafenide Acetate Schiff Bases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mafenide Acetate, a sulfonamide antimicrobial agent, has long been a therapeutic option in the management of severe burns.[1][2] However, the emergence of microbial resistance necessitates the exploration of novel antimicrobial compounds.[3][4] One promising avenue of research is the modification of existing drugs, such as Mafenide, to enhance their efficacy and broaden their spectrum of activity.[3][4] This technical guide delves into the early-stage research of this compound Schiff bases, which are synthesized through the condensation reaction of this compound with various aldehydes or ketones.[5][6] These derivatives have demonstrated significantly improved antimicrobial properties against a range of pathogens, including drug-resistant strains, and have also shown potential as anticancer agents.[3][4][7] This document provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds, complete with detailed experimental protocols and quantitative data to facilitate further research and development in this area.
Introduction to Mafenide and its Schiff Base Derivatives
Mafenide (p-(aminomethyl)benzenesulfonamide) is a sulfonamide antibiotic that differs structurally from classical sulfonamides by the presence of an aminomethyl group instead of a direct amino group attached to the benzene ring.[5] It is primarily used topically as this compound to control bacterial infections in burn wounds.[1][2] The mechanism of action of Mafenide is not fully elucidated but is known to be distinct from other sulfonamides, as it is not antagonized by para-aminobenzoic acid (pABA).[8] It is suggested to interfere with folic acid synthesis by inhibiting dihydropteroate synthase, and it may also disrupt nucleotide biosynthesis and the folic acid transport system.[5][9][10]
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group), typically formed by the condensation of a primary amine with an aldehyde or a ketone.[11][12] The formation of Schiff bases from this compound has been investigated as a strategy to enhance its biological activity.[5][6] The resulting compounds have shown a broad spectrum of pharmacological properties, including enhanced antibacterial, antifungal, antimycobacterial, and even anticancer activities.[3][4][7][13][14]
Synthesis of this compound Schiff Bases
The synthesis of this compound Schiff bases is typically achieved through a condensation reaction between this compound and a suitable aldehyde or ketone. The general reaction scheme is presented below.
Experimental Protocols
Detailed methodologies for the synthesis of this compound Schiff bases are provided based on established literature.[5][6]
Method A: General Synthesis of Imines [5][6]
-
Dissolve this compound (1 mmol; 246.3 mg) in 8 ml of methanol (MeOH).
-
Add the appropriate aldehyde (1.1 mmol) to the solution in one portion.
-
Heat the reaction mixture under reflux for 3 hours.
-
Allow the mixture to cool to room temperature overnight with stirring.
-
If a precipitate forms, collect it by filtration. If no spontaneous precipitation occurs, dilute the methanolic solution with water to induce precipitation.
-
Store the mixture at +4°C for 1 hour.
-
Collect the resulting precipitate by filtration, wash with cold water followed by diethyl ether, and dry.
-
Recrystallize the product from methanol if necessary for purification.
Method B: Nickel(II) Catalyzed Synthesis [5][6]
-
Dissolve this compound (1 mmol; 246.3 mg) in 8 ml of methanol (MeOH).
-
Add the appropriate aldehyde or ketone (1.1 mmol) in one portion.
-
Add nickel(II) nitrate hexahydrate (0.1 mmol, 29.8 mg) to the mixture.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Cool the mixture to -20°C.
-
Filter the precipitate, wash thoroughly with cold water and diethyl ether, and dry.
Synthesis of a Reduced Analog [5][6]
-
Dissolve 3,5-diiodosalicylaldehyde (411.3 mg, 1.1 mmol) in 15 ml of methanol (MeOH).
-
Add this compound (1 mmol; 246.3 mg) to the solution.
-
Add sodium cyanoborohydride (100 mg; 1.6 mmol).
-
Stir the mixture for 48 hours at room temperature, during which spontaneous precipitation may be observed.
-
Dilute the reaction mixture with distilled water and stir for an additional 30 minutes at room temperature.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the product from ethyl acetate.
Characterization of this compound Schiff Bases
The synthesized Schiff bases are characterized using various spectroscopic and analytical techniques to confirm their structure and purity.
| Technique | Purpose | Typical Observations | Reference |
| Melting Point (m.p.) | Determination of purity and identification. | Sharp melting point range. | [5][7] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Presence of a characteristic C=N (imine) stretching band. Absence of N-H stretching from the primary amine and C=O from the aldehyde. | [5][6][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the molecular structure. | Appearance of a signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum. Corresponding carbon signal in the ¹³C NMR spectrum. | [5][6][10] |
| Elemental Analysis (C, H, N) | Determination of the elemental composition. | Experimental values agree with the calculated theoretical values within ±0.4%. | [5][6][10] |
| Mass Spectrometry (MS) | Determination of the molecular weight. | Molecular ion peak corresponding to the expected mass of the synthesized compound. | [13] |
Biological Activity of this compound Schiff Bases
Early-stage research has demonstrated that Schiff base derivatives of this compound possess significantly enhanced biological activities compared to the parent drug.
Antimicrobial, Antifungal, and Antimycobacterial Activity
This compound Schiff bases have shown promising activity against a wide range of Gram-positive and Gram-negative bacteria, pathogenic fungi, and mycobacterial strains.[3][4][5] Notably, many of these derivatives exhibit bactericidal activity, an improvement over the bacteriostatic nature of Mafenide.[3][4] They have also demonstrated efficacy against drug-resistant "superbugs" such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) without showing cross-resistance.[3][4][7]
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected this compound Schiff Bases
| Compound | Organism | MIC (µM) | Reference |
| This compound | Staphylococcus aureus | >1000 | [5] |
| This compound | Pseudomonas aeruginosa | >1000 | [5] |
| Schiff Base Derivative 1 | Staphylococcus aureus | 3.91 | [5] |
| Schiff Base Derivative 2 | Pseudomonas aeruginosa | 15.63 | [5] |
| Schiff Base Derivative 3 | Mycobacterium tuberculosis | 6.25 | [3] |
Note: The specific structures of the Schiff base derivatives are detailed in the cited literature.
Anticancer Activity
Preliminary studies have also explored the potential of this compound Schiff bases as anticancer agents. Schiff bases, in general, are known to exhibit a range of biological activities including antitumor and cytotoxic effects.[13][14] The anticancer activity of these compounds is often evaluated using in vitro cytotoxicity assays against various cancer cell lines.
Table 2: In Vitro Cytotoxicity of Selected Schiff Bases (General)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenolic Schiff Base 7 | Human Epidermal Growth Factor Receptor 2 (HER2) | 0.183 | [15] |
| Phenolic Schiff Base 8 | Epidermal Growth Factor Receptor (EGFR) | 0.166 | [15] |
| Phenolic Schiff Base 8 | COX-2 | 12.76 | [15] |
| Schiff Base L5 | HeLa (Cervical Cancer) | 10.2 | [16] |
| Schiff Base L5 | MCF-7 (Breast Cancer) | 12.5 | [16] |
Note: These examples are of Schiff bases in general, highlighting their potential as anticancer agents. Specific data for this compound Schiff bases' anticancer activity is an active area of research.
Proposed Mechanisms of Action and Signaling Pathways
While the precise mechanisms of action for this compound Schiff bases are still under investigation, their enhanced biological activity is likely due to the introduction of the imine group and the various substituents from the aldehydes/ketones.
Antimicrobial Mechanism
The antimicrobial action of Mafenide itself is thought to involve the inhibition of folate synthesis, which is crucial for bacterial DNA and RNA production.[9] The Schiff base derivatives may exhibit a similar mechanism but with enhanced cell penetration or affinity for the target enzymes. The bactericidal nature of some derivatives suggests an additional or different mechanism of action compared to the parent drug.
Caption: Proposed antimicrobial mechanism of this compound Schiff bases.
Anticancer Mechanism
The anticancer activity of Schiff bases can be attributed to various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some phenolic Schiff bases have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are crucial in many cancers.[15] They can also induce apoptosis (programmed cell death) through the activation of caspases.
Caption: Potential anticancer signaling pathways targeted by Schiff bases.
Experimental Workflow
The following diagram illustrates a typical workflow for the early-stage research and development of this compound Schiff bases.
Caption: General workflow for this compound Schiff base research.
Conclusion and Future Directions
The early-stage research on this compound Schiff bases is highly encouraging, demonstrating their potential to overcome some of the limitations of the parent drug. The enhanced and broadened antimicrobial activity, including efficacy against resistant strains, positions these compounds as promising candidates for further development. Moreover, the preliminary indications of anticancer activity open up new therapeutic possibilities.
Future research should focus on:
-
Synthesizing a broader library of this compound Schiff bases to establish comprehensive structure-activity relationships (SAR).
-
Elucidating the precise mechanisms of action for both antimicrobial and anticancer activities.
-
Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.
-
Optimizing the lead compounds to improve their therapeutic index and drug-like properties.
This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound Schiff bases as novel therapeutic agents. The detailed protocols and compiled data are intended to accelerate further investigation in this promising field.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mafenide - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Improving the antimicrobial activity of old antibacterial drug mafenide: Schiff bases and their bioactivity targeting resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. publications.cuni.cz [publications.cuni.cz]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Schiff Bases and Complexes: A Review on Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Mafenide Acetate: A Deep Dive into its Structural Analysis and Structure-Activity Relationship
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mafenide acetate, a sulfonamide-type antimicrobial agent, has long been a critical component in the topical treatment of severe burn wounds. Its ability to effectively control bacterial proliferation in the unique and challenging environment of burn eschar has saved countless lives.[1] This technical guide provides a comprehensive analysis of the structural features of this compound and their relationship to its biological activity. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Structural Analysis of this compound
This compound is chemically designated as α-amino-p-toluenesulfonamide monoacetate. Its structure is characterized by a p-toluenesulfonamide core with an aminomethyl group attached to the para-position of the benzene ring. This substitution pattern distinguishes it from other sulfonamides like sulfanilamide, where the amino group is directly attached to the benzene ring.
Chemical Structure:
-
Chemical Formula: C₉H₁₄N₂O₄S
-
Molecular Weight: 246.28 g/mol
-
IUPAC Name: 4-(aminomethyl)benzenesulfonamide;acetic acid
The key structural features of this compound include:
-
Sulfonamide Group (-SO₂NH₂): This functional group is essential for the antibacterial activity of most sulfonamides.
-
Benzene Ring: Provides a scaffold for the functional groups.
-
Aminomethyl Group (-CH₂NH₂): The presence of a methylene spacer between the amino group and the benzene ring is a defining characteristic of Mafenide. This structural difference is believed to contribute to its distinct mechanism of action compared to other sulfonamides.
-
Acetate Salt: Mafenide is formulated as an acetate salt to improve its solubility and stability for topical application.
Mechanism of Action
This compound exerts its antimicrobial effect through a dual mechanism of action, targeting both bacterial folate synthesis and carbonic anhydrase.
Inhibition of Dihydropteroate Synthase (DHPS)
Similar to other sulfonamides, this compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a crucial step in the de novo synthesis of folic acid. Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine) and ultimately DNA and RNA.
However, some studies suggest that Mafenide's interaction with DHPS may differ from that of traditional sulfonamides, and it may not be readily reversed by the presence of PABA.[2] This could be attributed to the structural difference of the aminomethyl group.
Caption: this compound's inhibition of the bacterial folic acid synthesis pathway.
Inhibition of Carbonic Anhydrase
A significant and distinct feature of this compound is its ability to inhibit carbonic anhydrase, an enzyme present in both bacteria and humans.[1][3] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. In bacteria, this enzyme is involved in various physiological processes, including pH homeostasis and metabolism. Inhibition of bacterial carbonic anhydrase can disrupt these essential functions, contributing to the antimicrobial effect.
Systemic absorption of Mafenide from burn wounds and its subsequent metabolism can lead to the inhibition of human carbonic anhydrase, particularly in the renal tubules, which can result in metabolic acidosis, a known side effect of the drug.[4]
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of Mafenide and its biological activity has been a subject of interest for the development of new and improved antimicrobial agents.
Key SAR observations include:
-
The Sulfonamide Group: The -SO₂NH₂ moiety is a critical pharmacophore. Modifications to this group generally lead to a loss of antibacterial activity.
-
The Aminomethyl Linker: The methylene spacer is crucial for Mafenide's unique activity profile. Direct attachment of the amino group to the ring, as in sulfanilamide, results in a different spectrum of activity and susceptibility to PABA reversal.
-
Substitutions on the Benzene Ring: Modifications to the benzene ring can modulate the compound's potency and spectrum of activity. For instance, the synthesis of Schiff base derivatives of Mafenide has been explored to enhance its antimicrobial properties.
Quantitative Data
Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values of this compound against common burn wound pathogens.
| Microorganism | ATCC Strain | MIC (%) | Patient Isolate #1 MIC (%) | Patient Isolate #2 MIC (%) |
| Staphylococcus aureus | - | 0.5 | 0.5 | 0.5 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | 0.5 | 0.5 | 0.5 |
| Staphylococcus epidermidis | - | 10.0 (R) | >10.0 (R) | 10.0 (R) |
| Enterococcus faecalis | - | 0.5 | 0.5 | 0.25 |
| Candida albicans | - | 0.5 | 0.5 | 0.5 |
| Pseudomonas aeruginosa | - | 0.5 | 0.5 | 0.25 |
| Enterobacter cloacae | - | 0.5 | 0.5 | >10.0 (R) |
| Proteus mirabilis | - | 0.25 | 0.25 | 0.13 |
| Escherichia coli | - | >10.0 (R) | 0.5 | >10.0 (R) |
(R) = Resistant Data from: Minimum Inhibitory Concentration of this compound Against Burn Wound Pathogens[5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol describes a standardized method for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
This compound stock solution of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).
-
Spectrophotometer or plate reader.
-
Incubator (35°C ± 2°C).
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the wells of the microtiter plate. The final volume in each well should be 50 µL.
-
Include a growth control well (CAMHB without antimicrobial) and a sterility control well (CAMHB only).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Alternatively, a spectrophotometer can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. The effect of mafenide on dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Acid-base effects of topical this compound in the burned patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mafenide acetate is a topical sulfonamide-based antimicrobial agent primarily indicated for the prevention of bacterial colonization and infection in second- and third-degree burns. Its ability to penetrate burn eschar makes it a valuable therapeutic option. Upon systemic absorption, this compound is rapidly metabolized to its principal metabolite, p-carboxybenzenesulfonamide. This technical guide provides a comprehensive overview of the primary research on this compound and its metabolite, focusing on quantitative data, experimental methodologies, and relevant signaling pathways.
Pharmacokinetics and Metabolism
This compound is absorbed from burn sites, leading to systemic exposure. The parent compound and its metabolite, p-carboxybenzenesulfonamide, are known to inhibit carbonic anhydrase, which can result in metabolic acidosis, a key consideration in its clinical use.
Quantitative Pharmacokinetic Data
A comprehensive review of primary literature did not yield a definitive human pharmacokinetic study providing Cmax, Tmax, and AUC for both this compound and p-carboxybenzenesulfonamide in a single cohort of burn patients. The inherent variability in burn patient populations presents a significant challenge to establishing standardized pharmacokinetic parameters. However, the following table summarizes available data and provides context for the systemic exposure to these compounds.
| Parameter | This compound | p-Carboxybenzenesulfonamide | Matrix | Study Population | Source |
| Peak Concentration | Not explicitly reported in plasma | Not explicitly reported in plasma | Plasma | Burn Patients | - |
| Time to Peak (Tmax) | Not explicitly reported in plasma | Not explicitly reported in plasma | Plasma | Burn Patients | - |
| Area Under the Curve (AUC) | Not explicitly reported | Not explicitly reported | Plasma | Burn Patients | - |
| Half-life | Significantly reduced in burn patients compared to non-burned subjects for some drugs. | Not reported | Serum | Burn Patients | |
| Urinary Excretion | Sulfonamide derivatives are excreted in the urine. | Primary route of elimination. | Urine | Burn Patients |
Note: The lack of specific, aggregated pharmacokinetic data in the public domain highlights a gap in the complete characterization of this compound's disposition in burn patients.
Metabolism and Bioanalytical Methods
The primary metabolic pathway of this compound is the oxidation of the p-methyl group to a carboxylic acid, forming p-carboxybenzenesulfonamide.
In Vitro Metabolism Experimental Protocol
This protocol outlines a general procedure for assessing the in vitro metabolism of this compound using human liver microsomes.
Objective: To determine the metabolic stability and identify the primary metabolites of this compound in a human liver microsomal system.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS) (e.g., a structurally similar, stable compound)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Initiation of Reaction: Pre-incubate the master mix at 37°C. Add this compound (final concentration, e.g., 1 µM) to initiate the metabolic reaction.
-
Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining this compound and the formation of p-carboxybenzenesulfonamide.
Data Analysis:
-
The disappearance of this compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
The appearance and increase in the peak area of p-carboxybenzenesulfonamide confirm its formation as a metabolite.
Experimental Workflow for In Vitro Metabolism
Caption: Workflow for in vitro metabolism of this compound.
Quantitative Analysis of this compound and p-Carboxybenzenesulfonamide in Human Plasma
This section details a representative experimental protocol for the simultaneous quantification of this compound and its primary metabolite, p-carboxybenzenesulfonamide, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and p-carboxybenzenesulfonamide in human plasma.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation of the analytes from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor Ion > Product Ion):
-
Mafenide: To be determined empirically (e.g., based on the protonated molecular ion and a stable fragment).
-
p-Carboxybenzenesulfonamide: To be determined empirically.
-
Internal Standard: To be determined based on the chosen standard.
-
-
Optimization: Collision energy, declustering potential, and other source parameters should be optimized for each analyte to achieve maximum sensitivity.
Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessment of linearity, accuracy, precision, selectivity, recovery, and stability.
Experimental Workflow for Bioanalysis
Caption: Bioanalytical workflow for plasma sample analysis.
Mechanism of Action and Signaling Pathways
Inhibition of Bacterial Folic Acid Synthesis
The primary antibacterial mechanism of this compound is the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a structural analog of para-aminobenzoic acid (PABA), Mafenide prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is crucial for nucleotide synthesis and bacterial replication.
Carbonic Anhydrase Inhibition by p-Carboxybenzenesulfonamide
| Compound Class | Ki Range for hCA II | Source |
| Benzenesulfonamides | 2.4 - 4515 nM | |
| Tetrabromophthalimido benzenesulfonamides | 47 - 190 nM | |
| Pyrazole- and Pyridazinecarboxamide Sulfonamides | 3.3 - 866.7 nM |
Experimental Protocol for Determining Carbonic Anhydrase Inhibition (CO₂ Hydrase Assay):
This protocol describes a stopped-flow method to determine the inhibition constant (Ki) of a compound against carbonic anhydrase.
Objective: To measure the inhibitory activity of p-carboxybenzenesulfonamide against human carbonic anhydrase II.
Materials:
-
Recombinant human carbonic anhydrase II
-
p-Carboxybenzenesulfonamide
-
CO₂-saturated water
-
Buffer (e.g., TRIS or HEPES, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of hCA II and p-carboxybenzenesulfonamide at various concentrations in the assay buffer.
-
Reaction Mixture: In the stopped-flow instrument, rapidly mix a solution containing the enzyme, inhibitor, and pH indicator with a CO₂-saturated solution.
-
Monitoring the Reaction: The hydration of CO₂ by carbonic anhydrase produces protons, causing a change in pH, which is monitored by the change in absorbance of the pH indicator over time.
-
Data Acquisition: Record the initial rates of the reaction at different inhibitor concentrations.
-
Data Analysis: The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).
Potential Effects on Keratinocyte Signaling Pathways
While primary research directly investigating the effects of this compound on specific signaling pathways in keratinocytes is limited, studies on other compounds in these cells provide a framework for potential mechanisms of action and experimental approaches. The Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways are critical in regulating inflammation, proliferation, and differentiation in keratinocytes.
Experimental Protocol for Investigating Signaling Pathway Modulation in Keratinocytes (e.g., HaCaT cells):
Objective: To determine if this compound modulates the phosphorylation of key proteins in the MAPK and JAK-STAT signaling pathways in human keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium and supplements
-
This compound
-
Stimulants (e.g., TNF-α/IFN-γ to activate inflammatory pathways)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated forms of ERK, JNK, p38, JAKs, and STATs
Methodological & Application
Application Notes and Protocols for Mafenide Acetate In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to Mafenide Acetate. The methodologies outlined below are based on established antimicrobial susceptibility testing (AST) standards and published research findings.
Introduction
This compound is a sulfonamide antimicrobial agent primarily used as a topical treatment to prevent infection in severe burn wounds.[1] It possesses a broad spectrum of bacteriostatic activity against many Gram-positive and Gram-negative organisms, including common burn wound pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.[2][3] Understanding the susceptibility of clinical isolates to this compound is crucial for effective wound management and for monitoring the development of resistance. This document details standardized procedures for broth microdilution, agar dilution, and disk diffusion susceptibility testing of this compound.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentrations (MICs) and zones of inhibition for this compound against various bacterial species as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Pathogens.
| Organism | This compound MIC (µg/mL) | Reference |
| Staphylococcus aureus | 50 | [4] |
| Staphylococcus aureus (ATCC 29213) | >500 | [2] |
| Methicillin-resistant S. aureus (MRSA) | 50 | [5] |
| Staphylococcus epidermidis | >500 | [2] |
| Enterococcus faecalis (ATCC 29212) | >500 | [2] |
| Escherichia coli (ATCC 25922) | >500 | [2] |
| Klebsiella pneumoniae | >500 | [2] |
| Acinetobacter baumannii | >500 | [2] |
| Pseudomonas aeruginosa (ATCC 27853) | 50 | [2] |
| Common Burn Wound Pathogens (6 of 9 tested) | 5000 (0.5% solution) | [5] |
Table 2: Zone of Inhibition Diameters for this compound.
| Organism | This compound Concentration | Zone of Inhibition (mm) | Interpretation | Reference |
| Staphylococcus aureus | 5% | >2 | Susceptible | [6][7] |
| Pseudomonas aeruginosa | 5% | >2 | Susceptible | [6][7] |
Experimental Protocols
Accurate and reproducible in vitro susceptibility testing is essential for evaluating the antimicrobial activity of this compound. The following are detailed protocols for the most common methods.
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)[8]
-
Incubator (35°C ± 2°C)
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 20,000 µg/mL).[2]
-
Further dilute the stock solution in CAMHB to achieve a working stock solution at twice the highest desired final concentration.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the working this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
This will result in wells with decreasing concentrations of this compound.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Agar Dilution Method
This method involves incorporating this compound into an agar medium to determine the MIC.
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicator (e.g., Steers replicator)
-
Quality control (QC) strains
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare molten MHA and cool to 45-50°C.
-
Prepare serial dilutions of this compound in sterile water or a suitable solvent.
-
Add a defined volume of each this compound dilution to a specific volume of molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow to solidify.
-
Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using an inoculum replicator, spot the bacterial suspensions onto the surface of the this compound-containing agar plates and the control plate.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria.
-
Disk Diffusion Method
This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
This compound solution (e.g., 5%)[6]
-
Sterile 6 mm blank paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Quality control (QC) strains
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation and Plating:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Disk Preparation and Application:
-
Aseptically apply a sterile 6 mm blank paper disk to the surface of the inoculated MHA plate.
-
Saturate the disk with a known concentration of this compound solution (e.g., 20 µL of a 5% solution).[6][10]
-
Gently press the disk to ensure complete contact with the agar.
-
Place disks far enough apart to prevent overlapping of inhibition zones.[8]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[9]
-
-
Result Interpretation:
Quality Control
Regular quality control is essential to ensure the accuracy and reproducibility of susceptibility testing results.[8]
-
Reference Strains: Test well-characterized reference strains with known susceptibility to this compound in parallel with clinical isolates.[8][11] Recommended strains include E. coli ATCC 25922, S. aureus ATCC 25923, and P. aeruginosa ATCC 27853.
-
Monitoring: MIC values and zone diameters for QC strains should fall within established acceptable ranges.[12] Any deviation requires investigation and corrective action.
-
Media and Reagents: All media and reagents should be prepared and stored according to the manufacturer's instructions and tested for sterility and performance.
Visualizations
The following diagrams illustrate the workflows for the described susceptibility testing protocols.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Agar Dilution Susceptibility Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. publications.cuni.cz [publications.cuni.cz]
- 5. academic.oup.com [academic.oup.com]
- 6. The Effective Duration of Antimicrobial Activity of this compound After Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. gcsmc.org [gcsmc.org]
- 9. asm.org [asm.org]
- 10. goldbio.com [goldbio.com]
- 11. Leibniz Institute DSMZ: Quality Control Strains [dsmz.de]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
Application Notes and Protocols for the Use of Mafenide Acetate in a Rat Model of Burn Wound Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Mafenide Acetate in a rat model of burn wound infection. The following sections detail the experimental protocols, present quantitative data on the efficacy of this compound, and illustrate key biological and experimental processes.
Introduction
This compound (Sulfamylon®) is a topical antimicrobial agent widely used in the management of burn wounds to prevent and treat infections.[1][2] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including common burn wound pathogens like Pseudomonas aeruginosa.[3][4] Its ability to penetrate eschar and tissue makes it particularly effective in controlling bacterial proliferation in burn injuries.[1] This document outlines the application of this compound in a well-established rat model of burn wound infection, providing detailed protocols for researchers investigating its efficacy and mechanism of action.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the effectiveness of this compound in reducing bacterial load and promoting wound healing in rat burn wound models.
Table 1: Antibacterial Efficacy of this compound Formulations
| Treatment Group | Bacterial Load (CFU/gram of tissue) at 48 hours | Log Reduction | Reference |
| Control (Untreated) | > 10^7 | - | [3] |
| 5% this compound Solution | < 10^5 | >2 | [3] |
| This compound Cream | < 10^5 | >2 | [3] |
| Silver Sulfadiazine Cream | > 10^5 | <2 | [3] |
| Electrospun this compound Fabric | Not specified | 7-9 |
Table 2: Wound Healing Parameters with this compound Treatment
| Treatment Group | Epithelialization Rate at Day 7 | Epithelialization Rate at Day 21 | Reference |
| Honey Dressing | 84% | 100% | [5] |
| This compound | 72% | 84% | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Rat Model of Burn Wound Infection (Modified Walker-Mason Model)
This protocol describes the creation of a deep partial-thickness or full-thickness scald burn on rats, followed by infection.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Electric clippers and depilatory cream
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Burn creation device (e.g., temperature-controlled aluminum head or copper rod, Walker-Mason template)[6][7][8]
-
Boiling water (100°C) or heated metal block (70-97°C)[1][7][8]
-
Bacterial suspension of Pseudomonas aeruginosa (e.g., 10^8 CFU/mL)
-
Buprenorphine for analgesia
-
Sterile saline
Procedure:
-
Animal Preparation: Anesthetize the rat. Shave the dorsal surface and apply depilatory cream for complete hair removal.[1]
-
Burn Induction:
-
Scald Burn (Walker-Mason Method): Place the anesthetized rat in a standardized template that exposes a specific percentage of the total body surface area (TBSA) on the dorsum.[6][7] Immerse the exposed skin in boiling water (100°C) for 10 seconds to create a third-degree burn.[6][7] For a deep partial-thickness burn, a lower temperature (e.g., 70°C) for 10 seconds can be used.[1]
-
Contact Burn: Apply a pre-heated (e.g., 97°C) copper rod or aluminum head to the shaved dorsal skin for a specified duration (e.g., 10 seconds) to create a uniform burn wound.[1][8]
-
-
Infection: Immediately after burn induction, inoculate the burn wound with a known concentration of Pseudomonas aeruginosa suspension (e.g., 0.1 mL of 10^8 CFU/mL).
-
Resuscitation and Analgesia: Administer fluid resuscitation (e.g., lactated Ringer's solution) and analgesics (e.g., buprenorphine) as per institutional guidelines.[8]
-
Treatment Application: At a predetermined time post-infection (e.g., 2 hours), apply the this compound formulation (cream, solution, or dressing) to the burn wound.
Quantification of Bacterial Load in Burn Wound Tissue
This protocol outlines the procedure for determining the number of viable bacteria within the burn wound.
Materials:
-
Sterile biopsy punch (4mm)
-
Sterile surgical instruments
-
Sterile phosphate-buffered saline (PBS) or sterile saline
-
Tissue homogenizer (e.g., Stomacher)
-
Sterile dilution tubes
-
Agar plates (e.g., Tryptic Soy Agar, Blood Agar)
-
Incubator (37°C)
Procedure:
-
Tissue Biopsy: At the desired time point, euthanize the rat and aseptically collect a full-thickness biopsy of the burn wound using a 4mm punch.[9]
-
Weighing: Weigh the tissue biopsy aseptically.
-
Homogenization: Place the tissue in a known volume of sterile PBS (e.g., 1 mL) and homogenize it thoroughly.[9]
-
Serial Dilution: Perform ten-fold serial dilutions of the tissue homogenate in sterile PBS.
-
Plating: Plate a known volume (e.g., 100 µL) of each dilution onto agar plates.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Colony Counting: Count the number of colonies on the plates with 30-300 colonies.
-
Calculation: Calculate the number of colony-forming units (CFU) per gram of tissue using the following formula:
-
CFU/gram = (Number of colonies x Dilution factor) / (Volume plated in mL x Tissue weight in grams)
-
Histological Analysis of Burn Wound Healing
This protocol provides a method for the microscopic evaluation of the wound healing process.
Materials:
-
10% neutral buffered formalin
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
Procedure:
-
Tissue Collection and Fixation: Collect a biopsy of the wound and surrounding tissue and fix it in 10% neutral buffered formalin for at least 24 hours.[1]
-
Tissue Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).[1]
-
Microscopic Evaluation: Examine the stained sections under a light microscope. Evaluate parameters such as:[1]
-
Epidermal regeneration: Degree of re-epithelialization.
-
Dermal healing: Presence of inflammatory cells, fibroblasts, collagen deposition, and neovascularization.
-
Presence of hair follicles and other skin appendages.
-
-
Scoring: Utilize a standardized histological scoring system to quantify the healing process.[1]
Analysis of Inflammatory Markers by ELISA
This protocol describes a general method for measuring the concentration of inflammatory cytokines in wound tissue.
Materials:
-
Wound tissue biopsy
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-6)
-
Microplate reader
Procedure:
-
Tissue Homogenization: Homogenize the wound tissue biopsy in lysis buffer on ice.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration of the supernatant (e.g., using a BCA assay).
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentration based on the standard curve. Normalize the cytokine concentration to the total protein concentration of the sample.[10]
Visualizations
The following diagrams illustrate the mechanism of action of this compound, a typical experimental workflow, and the logical relationship of the wound healing process.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for this compound study.
Caption: Phases of burn wound healing.
References
- 1. A new histological score grade for deep partial-thickness burn wound healing process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. publications.cuni.cz [publications.cuni.cz]
- 6. Small animal models of thermal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. :: Clinical and Experimental Emergency Medicine [ceemjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. Method of quantitative bacterial count in burn wound [pjms.com.pk]
- 10. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mafenide Acetate Cytotoxicity Assay on Human Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mafenide Acetate is a sulfonamide-type antimicrobial agent employed in the topical treatment of severe burns to prevent infection.[1][2] While effective against a broad spectrum of bacteria, its clinical use has been associated with pain, burning sensations, and potential metabolic acidosis.[2][3][4] Of particular concern for wound healing is the growing body of evidence demonstrating the cytotoxic effects of this compound on human keratinocytes, the primary cell type responsible for epidermal regeneration.[5][6][7] In vitro studies have shown that this compound can significantly decrease keratinocyte growth rates, suggesting that it may impair the re-epithelialization of wounds.[5][6]
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound on human keratinocytes. The included assays—MTT, Lactate Dehydrogenase (LDH), and Apoptosis Detection—are fundamental tools for quantifying cell viability, membrane integrity, and the mode of cell death. Understanding the cytotoxic potential of this compound is crucial for optimizing its clinical application and for the development of new wound care therapies with improved safety profiles.
Data Presentation
Table 1: Summary of this compound Cytotoxicity Data on Human Keratinocytes
| Parameter | This compound Concentration | Observation | Reference |
| Keratinocyte Growth Rate | 0.85% | Statistically significant decrease | [5][6] |
| Cellular Proliferation | Broad dilutional range | Substantial reduction | [3] |
| Cell Viability | Clinically relevant doses | Dose-dependent decrease | [8] |
| Histological Changes in Grafts | 2.5% solution (in vivo, rat model) | Dermoepidermal detachment, disorganized collagen | [6] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.[9]
Materials:
-
Human keratinocytes (e.g., HaCaT cell line or primary cells)
-
Complete keratinocyte growth medium (e.g., KGM-Gold™)
-
This compound stock solution (sterile-filtered)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Microplate reader capable of measuring absorbance at 570 nm[11]
Protocol:
-
Cell Seeding: Seed human keratinocytes into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[11] Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions or control medium (medium without the drug). Include a vehicle control if the drug is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric method for quantifying cell death based on the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Materials:
-
Human keratinocytes
-
Complete keratinocyte growth medium
-
This compound stock solution
-
LDH cytotoxicity detection kit (commercially available)
-
96-well flat-bottom tissue culture plates
-
Lysis buffer (e.g., 1% Triton X-100 in PBS) for maximum LDH release control
-
Microplate reader capable of measuring absorbance at 490 nm[5]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls on the plate:
-
Spontaneous LDH release: Cells incubated with culture medium only.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the assay endpoint.
-
Background control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5] A reference wavelength of 680 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Human keratinocytes
-
Complete keratinocyte growth medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
6-well tissue culture plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed human keratinocytes in 6-well plates and treat with this compound as described for the other assays.
-
Cell Harvesting: After the treatment period, collect both the floating and attached cells. Gently trypsinize the attached cells, combine them with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the kit manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. webcentral.uc.edu [webcentral.uc.edu]
- 3. Cytotoxicity to cultured human keratinocytes of topical antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of topical this compound application on skin graft survival in bacterial contaminated wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-14 expression by epidermal keratinocytes is regulated by retinoids in a differentiation-associated manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Keratinocytes act as a source of reactive oxygen species by transferring hydrogen peroxide to melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Mitochondrial Damage in Keratinocytes by Pemphigus Vulgaris Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Keratinocyte apoptosis in epidermal development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Keratinocyte Apoptosis in Epidermal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement of Antioxidant Defences in Keratinocytes Grown in Physioxia: Comparison of 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential inhibition of human basal keratinocyte growth to silver sulfadiazine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Application Notes & Protocols: Development of a Sustained-Release Mafenide Acetate Electrospun Dressing
Audience: Researchers, scientists, and drug development professionals in the fields of wound care, drug delivery, and biomaterials.
Introduction: Burn wound infections are a primary cause of mortality in burn patients, with pathogens like Pseudomonas aeruginosa being a major concern.[1][2] Mafenide Acetate (MA) is a sulfonamide antimicrobial agent highly effective for treating severe burns due to its ability to penetrate eschar and control a broad spectrum of bacteria.[3][4][5] However, the standard cream formulation of MA has a short half-life, requiring frequent and often painful reapplication every 6 to 12 hours to maintain therapeutic concentrations.[1][2][6] This frequent manipulation can increase the risk of infection and patient discomfort.
To address these limitations, a sustained-release drug delivery system is proposed. Electrospinning is a versatile technique used to produce nanofibrous scaffolds that are ideal for wound dressing applications.[7] These dressings have a high surface-area-to-volume ratio, porosity, and structural similarity to the native extracellular matrix, which can facilitate cell growth and wound healing. By incorporating this compound into a biocompatible polymer matrix, an electrospun dressing can be fabricated to provide prolonged and controlled release of the antimicrobial agent directly at the wound site for 24 hours or more.[1][8][9] This application note details the protocols for the development, characterization, and evaluation of a sustained-release this compound electrospun dressing.
Quantitative Data Summary
The following tables summarize the key performance indicators of the sustained-release this compound (MA) electrospun dressing compared to traditional MA cream.
Table 1: In Vitro & In Vivo Drug Release and Permeation
| Parameter | MA Electrospun Dressing | MA Cream | Citation |
|---|---|---|---|
| In Vitro Release Rate | 10-20 mg/cm²/hr | ~1 mg/cm²/hr | [1][6][8][9] |
| Duration of Sustained Release | ≥ 24 hours | 8-10 hours | [1][2][6] |
| In Vitro Skin Permeation | ~5x higher than cream | Baseline | [1][6][8][9] |
| In Vivo Drug Delivery (Rat Model) | 3-8 mg MA per gram of burned skin | Not specified |[1][6][8][9] |
Table 2: Antimicrobial Efficacy
| Parameter | MA Electrospun Dressing | MA Cream | Citation |
|---|---|---|---|
| Bacterial Log Reduction | 7-9 log reduction | Not specified | [1][6][8][9] |
| Pathogens Tested | Common burn wound pathogens, including P. aeruginosa and S. aureus | P. aeruginosa | [1][10][11] |
| Zone of Inhibition | >2 mm (sustained for at least 72 hours) | Not reliably demonstrated beyond 0 hours |[10][11] |
Experimental Protocols & Methodologies
Protocol for Preparation of this compound-Polymer Solution
This protocol describes the preparation of the solution for electrospinning, using a blend of biocompatible polymers such as Polyvinyl Alcohol (PVA), Chitosan, and Hydroxypropyl Methyl Cellulose (HPMC).[12]
Materials:
-
This compound (MA) powder
-
Polyvinyl Alcohol (PVA)
-
Chitosan
-
Hydroxypropyl Methyl Cellulose (HPMC)
-
Deionized water
-
Acetic acid (1% v/v)
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
Procedure:
-
Prepare Chitosan Solution: Dissolve 0.25 g of Chitosan in 50 ml of 1% v/v acetic acid. Stir continuously for approximately 6 hours until fully dissolved.[12]
-
Prepare HPMC Solution: Dissolve 0.5 g of HPMC in 50 ml of deionized water. Stir for 2 hours at room temperature.[12]
-
Prepare PVA Solution: Prepare a separate PVA solution according to the desired final concentration (e.g., 10% w/v) in deionized water.
-
Prepare MA Solution: Accurately weigh the required amount of this compound powder (e.g., to achieve a 5% loading in the final polymer blend) and dissolve it in a minimal amount of deionized water with gentle stirring for 1 hour.[12]
-
Combine Solutions: Add the dissolved MA to the polymer mixture. Blend the PVA, Chitosan, and HPMC solutions in the desired ratios.
-
Final Stirring: Stir the final combined solution for at least 1 hour to ensure a homogenous mixture suitable for electrospinning.[12]
Protocol for Electrospinning of MA-Loaded Nanofibers
Equipment:
-
Electrospinning apparatus (including a high-voltage power supply, a syringe pump, a spinneret, and a grounded collector)
-
Syringe with a needle (e.g., 22-gauge)
-
Aluminum foil to cover the collector
Procedure:
-
Setup: Load the prepared MA-polymer solution into the syringe and mount it on the syringe pump.
-
Parameters: Set the electrospinning parameters. These may vary depending on the specific polymer blend and desired fiber morphology but can be optimized around the following ranges:
-
Voltage: 15-25 kV[13]
-
Flow Rate: 0.5-1.5 mL/hr
-
Spinneret-to-Collector Distance: 10-20 cm
-
-
Initiate Spinning: Apply the high voltage and start the syringe pump. A Taylor cone should form at the tip of the needle, from which a polymer jet is ejected towards the collector.
-
Collection: Allow the nanofibers to deposit on the aluminum foil-covered collector for a sufficient duration to form a non-woven mat of the desired thickness.
-
Drying: Carefully remove the electrospun mat from the collector and store it in a desiccator to remove any residual solvent.
Protocol for Characterization of the Electrospun Dressing
A. Scanning Electron Microscopy (SEM)
-
Purpose: To analyze the morphology, fiber diameter, and uniformity of the electrospun mat.
-
Procedure:
-
Cut a small sample of the dressing and mount it on an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.
-
Image the sample using an SEM. The resulting images should show smooth and uniformly sized fibers.[1][2]
-
Use image analysis software to measure the average fiber diameter from multiple points across the images.
-
B. Fourier Transform Infrared Spectroscopy (FTIR)
-
Purpose: To confirm the presence of this compound in the fibers and to check for any chemical interactions between the drug and the polymers.
-
Procedure:
-
Obtain FTIR spectra of the pure MA powder, the neat polymer blend, and the MA-loaded electrospun dressing.
-
Analyze the spectra for the characteristic peaks of MA and the polymers. The presence of MA peaks in the dressing's spectrum confirms successful loading. Shifts in peak positions may indicate interactions between the components.
-
Protocol for In Vitro Drug Release Study
-
Purpose: To quantify the rate and duration of this compound release from the dressing.
-
Procedure:
-
Mount a piece of the MA-loaded dressing between the donor and receptor compartments of the Franz cell.
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh buffer.
-
Analyze the concentration of MA in the withdrawn samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative amount of drug released per unit area over time.
-
Protocol for Antimicrobial Activity Assay (Modified AATCC 100)
-
Purpose: To evaluate the effectiveness of the dressing in killing common burn wound pathogens.[1][6]
-
Procedure:
-
Culture target bacteria (e.g., P. aeruginosa, S. aureus) to a known concentration.
-
Place a sterile sample of the MA-loaded dressing in a sterile container.
-
Inoculate the dressing with the bacterial suspension.
-
Incubate the container at 37°C for a specified contact time (e.g., 24 hours).
-
After incubation, add a neutralizer solution to stop the antimicrobial action and vortex to recover the surviving bacteria.
-
Perform serial dilutions and plate the solution on agar plates to quantify the number of viable bacteria (colony-forming units).
-
Calculate the log reduction in bacterial counts compared to a control (untreated) sample.
-
Visualizations: Workflows and Mechanisms
// Nodes prep [label="1. Solution Preparation\n(MA + Polymers)", fillcolor="#F1F3F4", fontcolor="#202124"]; electrospin [label="2. Electrospinning\n(Fabrication of Dressing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; char [label="3. Characterization", fillcolor="#FBBC05", fontcolor="#202124"]; sem [label="SEM (Morphology)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ftir [label="FTIR (Composition)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; invitro [label="4. In Vitro Evaluation", fillcolor="#34A853", fontcolor="#FFFFFF"]; release [label="Drug Release (Franz Cell)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; antibac [label="Antimicrobial Assay", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; invivo [label="5. In Vivo Animal Study\n(Rat Burn Model)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final [label="Sustained-Release\nMA Dressing", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges prep -> electrospin; electrospin -> char; char -> sem [dir=none]; char -> ftir [dir=none]; electrospin -> invitro; invitro -> release [dir=none]; invitro -> antibac [dir=none]; invitro -> invivo; invivo -> final; } dot Caption: Workflow for the development and evaluation of the electrospun dressing.
Conclusion
The development of a sustained-release this compound electrospun dressing presents a significant advancement in burn wound care. The nanofibrous structure is capable of delivering a high, localized dose of the antimicrobial agent for an extended period of 24 hours or more, which is a substantial improvement over the short effective duration of conventional creams.[1][9] This reduces the need for frequent dressing changes, thereby minimizing patient discomfort, lowering the risk of secondary infections, and decreasing the burden on healthcare providers.[6][8] The protocols outlined in this document provide a comprehensive framework for the fabrication, characterization, and evaluation of this promising drug delivery system. The data consistently demonstrates superior drug release profiles and potent antimicrobial activity, highlighting its potential to improve outcomes for patients with severe burn injuries.[1][8]
References
- 1. 538 Electrospun this compound Wound Dressing for Treatment of Invasive Burn Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of invasive Pseudomonas burn wound infection with this compound electrospun wound dressing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Comparison between topical honey and this compound in treatment of burn wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] PREPARATION AND JUSTIFICATION OF NANOFIBRES-LOADED MAFENIDE USING ELECTROSPINNING TECHNIQUE TO CONTROL RELEASE | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Hydrofiber Dressing Saturated With this compound Extends the Duration of Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effective Duration of Antimicrobial Activity of this compound After Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Mafenide Acetate: Application Notes and Protocols for Studying Bacterial Biofilm Disruption
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mafenide Acetate in the study of bacterial biofilm disruption. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide researchers in this field.
Introduction
This compound is a sulfonamide-type antimicrobial agent primarily used as a topical treatment for severe burns to prevent bacterial infections. Its ability to penetrate eschar and exert a broad spectrum of activity against both Gram-positive and Gram-negative bacteria makes it a valuable compound in wound care.[1] Beyond its established clinical use, this compound is a compound of interest for researchers studying bacterial biofilms, which are notoriously resistant to conventional antibiotics and a significant contributor to chronic infections. This document outlines the application of this compound as a tool for investigating biofilm disruption.
Mechanism of Action
This compound's primary antibacterial mechanism involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a p-aminobenzoic acid (PABA) analog, it disrupts the synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is vital for DNA and RNA synthesis. This bacteriostatic action hinders bacterial growth and proliferation. While this is its general mechanism, its specific effects on the complex architecture and signaling of biofilms are an area of ongoing research. Some studies on sulfonamides suggest potential interference with bacterial communication systems like quorum sensing and cyclic di-GMP signaling, which are crucial for biofilm formation and maintenance.[2][3][4]
Quantitative Data on Biofilm Disruption
The following tables summarize the quantitative effects of this compound on bacterial biofilms as reported in scientific literature.
Table 1: Effect of this compound on Pseudomonas aeruginosa Biofilm
| Parameter | Concentration of this compound | Treatment Duration | Result | Reference |
| Biofilm Formation (Absorbance at 595 nm) | 5% | 15 minutes | 0.59 ± 0.24 (Control: 0.69 ± 0.25) | [5] |
| Biofilm Formation (Absorbance at 595 nm) | 5% | 24 hours | 0.21 ± 0.11 (Control: 0.36 ± 0.30) | [5] |
| Bacterial Count in Biofilm (log10 CFU reduction) | 5% | 15 minutes | 0.07 | [5] |
| Bacterial Count in Biofilm (log10 CFU reduction) | 5% | 24 hours | Not specified, but significant reduction reported | [5] |
| Bacterial Count in Infected Rat Burns (bacteria/gram of tissue) | 5% solution | 48 hours | <10^5 | [6] |
Table 2: Antimicrobial Activity of this compound against Planktonic Bacteria
| Bacterial Species | Concentration of this compound | Treatment Duration | Result (Zone of Inhibition) | Reference |
| Pseudomonas aeruginosa | 5% | 0-60 days | >2 mm | [7] |
| Staphylococcus aureus | 5% | 0-60 days | >2 mm | [7] |
| Pseudomonas aeruginosa | 2.5% | 0-72 hours | >2 mm (with hydrofiber dressing) | [8] |
| Staphylococcus aureus | 2.5% | 0-72 hours | >2 mm (with hydrofiber dressing) | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound's effect on bacterial biofilms.
Protocol 1: Crystal Violet Assay for Biofilm Quantification
This protocol is used to quantify the total biomass of a biofilm after treatment with this compound.
Materials:
-
96-well flat-bottom sterile polystyrene plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound solution (sterile)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% Crystal Violet solution
-
30% Acetic Acid solution
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at 37°C.
-
Biofilm Formation: Dilute the overnight culture to a starting OD600 of ~0.05 in fresh medium. Add 200 µL of the diluted culture to each well of a 96-well plate. Incubate the plate for 24-48 hours at 37°C under static conditions to allow for biofilm formation.
-
This compound Treatment: Carefully remove the planktonic bacteria from the wells by aspiration. Gently wash the wells twice with 200 µL of sterile PBS. Add 200 µL of different concentrations of this compound solution (and a vehicle control) to the wells. Incubate for the desired treatment duration (e.g., 15 minutes, 24 hours).
-
Crystal Violet Staining: Aspirate the this compound solution and wash the wells twice with PBS. Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the Crystal Violet solution and wash the wells thoroughly with sterile water until the water runs clear.
-
Solubilization: Invert the plate and allow it to air dry. Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.
-
Quantification: Transfer 150 µL of the solubilized Crystal Violet to a new flat-bottom 96-well plate. Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Protocol 2: Colony Forming Unit (CFU) Assay for Viable Cell Counting in Biofilms
This protocol is used to determine the number of viable bacterial cells within a biofilm after treatment with this compound.
Materials:
-
Biofilms cultured in 96-well plates (as in Protocol 1)
-
This compound solution (sterile)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sonicator or vortex mixer
-
Appropriate agar plates (e.g., TSB agar, LB agar)
-
Sterile dilution tubes
Procedure:
-
Biofilm Formation and Treatment: Follow steps 1-3 from Protocol 1 to grow and treat the biofilms with this compound.
-
Biofilm Disruption: After treatment, aspirate the this compound solution and wash the wells twice with PBS. Add 200 µL of sterile PBS to each well. Scrape the biofilm from the well surface using a sterile pipette tip.
-
Cell Dispersion: Transfer the biofilm suspension to a sterile microcentrifuge tube. Sonicate the suspension for 30-60 seconds or vortex vigorously for 1-2 minutes to break up the biofilm matrix and disperse the bacterial cells.
-
Serial Dilution and Plating: Perform serial dilutions of the bacterial suspension in sterile PBS. Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) in the original biofilm.
-
Data Analysis: Calculate the log10 CFU reduction by comparing the CFU counts from this compound-treated biofilms to the control biofilms.
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to the study of this compound and biofilm disruption.
Caption: Experimental workflow for assessing this compound's effect on bacterial biofilms.
Caption: Hypothetical interference of this compound with a bacterial quorum sensing pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sulfonamide-based diffusible signal factor analogs interfere with quorum sensing in Stenotrophomonas maltophilia and Burkholderia cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. The Antimicrobial Efficacy of Topically Applied this compound, Citric Acid and Wound Irrigation Solutions Lavanox and Prontosan against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of 5% this compound solution on bacterial control in infected rat burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effective Duration of Antimicrobial Activity of this compound After Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrofiber Dressing Saturated With this compound Extends the Duration of Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Mafenide Acetate: In Vitro Antimicrobial Activity and Protocols for Combination Studies
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Mafenide acetate, a sulfonamide-type antimicrobial agent, is primarily utilized as a topical treatment for severe burns to prevent or control bacterial infections.[1] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, coupled with its ability to penetrate burn eschar, makes it a valuable tool in burn wound management.[1][2] The mechanism of action involves the inhibition of dihydrofolate synthase, an enzyme crucial for bacterial nucleic acid synthesis. While extensive data exists on its efficacy as a standalone agent, there is a notable gap in the scientific literature regarding its synergistic, additive, or antagonistic interactions when combined with other antimicrobials in vitro.
These application notes provide a summary of the known in vitro antimicrobial properties of this compound as a single agent and present detailed, generalized protocols for assessing its potential in combination with other antimicrobial agents using standard laboratory techniques. This information is intended to serve as a resource for researchers investigating novel antimicrobial strategies for the treatment of complex infections.
Data Presentation: In Vitro Susceptibility of Various Pathogens to this compound
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against common burn wound pathogens, as determined by in vitro susceptibility testing.
| Organism | This compound MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | Moderate MICs | [3] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Moderate MICs | [3] |
| Extended-Spectrum Beta-Lactamase (ESBL) producing Klebsiella pneumoniae | Moderate MICs | [3] |
| Acinetobacter baumannii-calcoaceticus (ABC) | Moderate MICs | [3] |
Note: Specific MIC values were not consistently provided in the search results, but this compound was reported to be one of the most active agents against Gram-negative bacteria.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial isolate.
Materials:
-
This compound powder
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL. Filter-sterilize the solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 0.5 to 1024 µg/mL).
-
Bacterial Inoculum Preparation: Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Checkerboard Synergy Assay
This protocol provides a generalized method for evaluating the in vitro interaction between this compound and another antimicrobial agent.
Materials:
-
This compound stock solution
-
Second antimicrobial agent stock solution
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antimicrobial agent at concentrations that are multiples of their respective MICs.
-
Plate Setup:
-
Along the x-axis of a 96-well plate, perform serial dilutions of this compound in MHB.
-
Along the y-axis, perform serial dilutions of the second antimicrobial agent in MHB.
-
This creates a matrix of wells with varying concentrations of both agents.
-
-
Inoculation: Add the prepared bacterial inoculum (approximately 5 x 10^5 CFU/mL) to all wells.
-
Controls: Include wells with each antibiotic alone (to re-determine the MIC), a positive growth control (no antibiotics), and a negative sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizations
Caption: Workflow for MIC Determination.
Caption: Workflow for Checkerboard Synergy Assay.
References
Application Notes and Protocols for Quantifying Mafenide Acetate Penetration Through Burn Eschar Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mafenide acetate, a sulfonamide antimicrobial agent, is a critical component in the topical treatment of severe burn wounds. Its efficacy is largely attributed to its ability to penetrate the tough, devitalized tissue of burn eschar to reach and inhibit bacterial proliferation in the underlying tissues.[1] Quantifying the extent and rate of this penetration is crucial for optimizing drug delivery, developing new formulations, and establishing therapeutic equivalence. These application notes provide detailed protocols for the establishment of a reproducible ex vivo burn eschar model and the subsequent quantification of this compound penetration using Franz diffusion cells coupled with High-Performance Liquid Chromatography (HPLC).
This compound exerts its bacteriostatic action by acting as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[2][3] This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its disruption halts bacterial growth and replication.
Key Experimental Protocols
Protocol 1: Preparation of Ex Vivo Porcine Skin Burn Eschar Model
This protocol details the creation of a standardized burn eschar model using ex vivo porcine skin, a widely accepted surrogate for human skin in dermatological and transdermal research.[4][5]
Materials:
-
Freshly excised porcine ear or flank skin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Betadine solution
-
Sterile gauze
-
Custom-designed, temperature-controlled aluminum block
-
Thermocouple
-
Surgical scissors or scalpel
-
70% ethanol
Procedure:
-
Skin Procurement and Preparation:
-
Obtain fresh porcine skin from a local abattoir. Transport the skin on ice and use within 24 hours of excision.
-
Carefully remove any underlying subcutaneous fat and connective tissue using a scalpel.
-
Wash the skin with PBS to remove any surface contaminants.
-
Cleanse the skin surface with sterile gauze soaked in betadine solution, followed by a rinse with 70% ethanol and a final rinse with sterile PBS.[6]
-
Cut the prepared skin into sections of appropriate size for the burn-inducing apparatus and Franz diffusion cells (e.g., 3x3 cm squares).
-
-
Induction of Burn Eschar:
-
Preheat the aluminum block to a consistent temperature (e.g., 200°C) and verify the temperature with a thermocouple.
-
Place a section of the prepared porcine skin on a non-combustible, insulated surface.
-
Apply the pre-heated aluminum block to the epidermal surface of the skin with a constant, controlled pressure (e.g., 11.9 PSI) for a standardized duration (e.g., 60 seconds) to create a full-thickness burn.[6]
-
Immediately after burn induction, allow the skin to cool to room temperature. The resulting burn eschar should appear as a dry, leathery, and discolored surface.
-
-
Eschar Membrane Preparation for Permeation Studies:
-
Using a surgical scalpel, carefully excise the burn eschar area from the surrounding unburned skin.
-
If necessary, the thickness of the eschar can be standardized using a dermatome.
-
Store the prepared eschar membranes flat between layers of aluminum foil at -20°C for no longer than one week before use in diffusion studies.
-
Protocol 2: Quantification of this compound Penetration using Franz Diffusion Cells
This protocol describes the use of vertical Franz diffusion cells to measure the permeation of this compound through the prepared burn eschar model.[7][8]
Materials:
-
Franz diffusion cells (with a known diffusion area, e.g., 1.77 cm²)
-
Prepared porcine burn eschar membranes
-
This compound formulation (e.g., 5% solution or 8.5% cream)[9]
-
Receptor fluid: Phosphate-buffered saline (PBS), pH 7.4, with a suitable solubilizing agent if necessary (e.g., 0.1% Tween 80), degassed.
-
Magnetic stir bars
-
Circulating water bath
-
Syringes and needles for sampling
-
HPLC vials
Procedure:
-
Franz Diffusion Cell Assembly:
-
Set up the Franz diffusion cells and connect them to a circulating water bath to maintain the skin surface temperature at 32 ± 1°C.
-
Fill the receptor compartment of each cell with a known volume of degassed receptor fluid, ensuring no air bubbles are trapped beneath the membrane.
-
Place a small magnetic stir bar in the receptor compartment and set the stirring speed to a constant rate (e.g., 600 rpm) to ensure uniform mixing.
-
Carefully mount the prepared burn eschar membrane between the donor and receptor compartments, with the epidermal (eschar) side facing the donor compartment.
-
Clamp the two compartments together securely.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Application of this compound Formulation:
-
Apply a known quantity of the this compound formulation (e.g., 100 mg of cream or 100 µL of solution) evenly onto the surface of the eschar in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor compartment through the sampling arm.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.
-
Place the collected samples into HPLC vials for analysis.
-
Protocol 3: HPLC-UV Analysis of this compound
This protocol outlines a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound in the receptor fluid samples.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common starting point is a 35:65 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 259 nm.
-
Run Time: Sufficient to allow for the elution of this compound and any potential interfering peaks.
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of this compound of known concentration in the receptor fluid.
-
Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range in the experimental samples.
-
-
Sample Analysis:
-
Inject the calibration standards into the HPLC system to generate a calibration curve.
-
Inject the samples collected from the Franz diffusion cell experiments.
-
Integrate the peak area corresponding to this compound in both the standards and the samples.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for the removed sample volume.
-
Plot the cumulative amount of this compound permeated per unit area versus time.
-
The steady-state flux (Jss, in µg/cm²/h) can be determined from the slope of the linear portion of the curve.
-
The permeability coefficient (Kp, in cm/h) can be calculated using the equation: Kp = Jss / C, where C is the initial concentration of the drug in the donor compartment.
-
Data Presentation
The quantitative data obtained from the permeation studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Permeation Parameters of this compound Through Porcine Burn Eschar
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Cumulative Amount Permeated at 24h (µg/cm²) |
| 5% this compound Solution | Data to be filled from experimental results | Data to be filled from experimental results | Data to be filled from experimental results |
| 8.5% this compound Cream | Data to be filled from experimental results | Data to be filled from experimental results | Data to be filled from experimental results |
| Test Formulation 1 | Data to be filled from experimental results | Data to be filled from experimental results | Data to be filled from experimental results |
| Test Formulation 2 | Data to be filled from experimental results | Data to be filled from experimental results | Data to be filled from experimental results |
Table 2: this compound Concentration in Burned Rat Skin Tissue
| Formulation | Time Post-Application (h) | This compound Concentration (mg/g of tissue) |
| Electrospun MA fabric | 24 | 3 - 8 |
| Reference Cream | 24 | Data to be filled from experimental results |
Note: The data in Table 2 is adapted from a study on an electrospun this compound fabric in a rat model and serves as an example of quantitative tissue concentration data.
Visualization of Pathways and Workflows
This compound Mechanism of Action: Inhibition of Bacterial Folate Synthesis
This compound, as a sulfonamide, competitively inhibits the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) into dihydropteroate, a precursor of folic acid in bacteria. The inhibition of this pathway ultimately disrupts the synthesis of DNA, RNA, and proteins, leading to a bacteriostatic effect.
Caption: this compound's inhibition of bacterial folate synthesis.
Experimental Workflow for Quantifying this compound Penetration
The following diagram illustrates the sequential steps involved in the quantification of this compound penetration through the ex vivo burn eschar model.
Caption: Workflow for quantifying this compound penetration.
References
- 1. Comparison between topical honey and this compound in treatment of burn wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfamylon (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Mafenide | Johns Hopkins ABX Guide [hopkinsguides.com]
Application Notes and Protocols: In Vivo Imaging of Mafenide Acetate Distribution in Wound Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mafenide Acetate (Sulfamylon®) is a topical sulfonamide antimicrobial agent widely employed in the management of severe burn wounds.[1] Its efficacy is attributed to its broad-spectrum antibacterial activity and its ability to penetrate eschar, the necrotic tissue that forms over deep burns.[1][2] Understanding the in vivo distribution and penetration of this compound within the complex microenvironment of a wound is crucial for optimizing dosing strategies, developing new formulations, and improving therapeutic outcomes. This document provides detailed application notes and protocols for the in vivo imaging of this compound distribution in wound tissue using fluorescence microscopy.
Mechanism of Action
This compound primarily functions by inhibiting bacterial dihydropteroate synthase, an enzyme essential for folic acid synthesis, thereby halting bacterial growth.[3] Additionally, it acts as a carbonic anhydrase inhibitor, which can lead to systemic metabolic acidosis as a side effect.[1] Visualizing its concentration and localization within the wound bed can provide invaluable insights into its pharmacokinetics at the site of action.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's properties and its concentration in wound tissue. This data is essential for designing and interpreting in vivo imaging studies.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O₂S · C₂H₄O₂ | N/A |
| Molecular Weight | 246.28 g/mol | N/A |
| Primary Mechanism | Inhibition of bacterial folic acid synthesis | [3] |
| Secondary Mechanism | Carbonic anhydrase inhibition | [1] |
| Clinical Use | Topical treatment of severe burns | [1] |
Table 2: this compound Concentration in Burn Wound Tissue (Animal Model)
| Time Post-Application | Concentration (mg/g of tissue) | Animal Model | Formulation | Reference |
| 1-2 hours | 2-5 times MIC for P. aeruginosa | Rat | Cream | [4] |
| 8-10 hours | Subinhibitory concentrations | Rat | Cream | [4] |
| 24 hours | 3 - 8 | Rat | Electrospun fabric | [4] |
Note: Further time-course studies are required to fully characterize the dynamic distribution of this compound in wound tissue.
Experimental Protocols
This section details the key experimental protocols required for the in vivo imaging of this compound.
Protocol 1: Fluorescent Labeling of this compound
Objective: To covalently attach a fluorescent dye to this compound for in vivo tracking. This protocol is a proposed method based on the presence of a primary amine on the this compound molecule.
Materials:
-
This compound
-
Amine-reactive fluorescent dye with N-hydroxysuccinimidyl (NHS) ester (e.g., Atto 488 NHS ester, Cy3 NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.3)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Dissolve this compound in the sodium bicarbonate buffer.
-
Dissolve the amine-reactive fluorescent dye (NHS ester) in a small amount of anhydrous DMF or DMSO.
-
Slowly add the dissolved fluorescent dye to the this compound solution while stirring. The molar ratio should be optimized, but a starting point of 1:1.2 (this compound to dye) is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purify the fluorescently labeled this compound from the reaction mixture using reverse-phase HPLC.
-
Confirm the identity and purity of the labeled product using mass spectrometry and spectrophotometry.
-
Store the labeled compound at -20°C, protected from light.
Protocol 2: Animal Model of a Burn Wound
Objective: To create a standardized, full-thickness burn wound in a rodent model for subsequent imaging studies.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Electric clippers
-
Depilatory cream
-
Sterile saline solution
-
Custom-made metal stamp of a defined surface area (e.g., 2x2 cm)
-
Boiling water (100°C)
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.
-
Shave the dorsal surface of the rat and apply a depilatory cream to remove any remaining hair.
-
Clean the depilated area with sterile saline.
-
Heat the metal stamp in boiling water to 100°C.
-
Apply the heated stamp to the dorsal skin for 10-15 seconds to create a full-thickness burn.
-
Immediately after the burn, administer a single dose of analgesic.
-
Allow the animal to recover on a warming pad.
-
The wound is now ready for the application of the fluorescently labeled this compound.
Protocol 3: In Vivo Fluorescence Imaging of this compound Distribution
Objective: To visualize and quantify the distribution of fluorescently labeled this compound in the burn wound over time.
Materials:
-
Burn wound animal model (from Protocol 2)
-
Fluorescently labeled this compound (from Protocol 1)
-
Topical formulation vehicle (e.g., hydrogel)
-
In vivo fluorescence imaging system (e.g., confocal or multiphoton microscope adapted for small animal imaging)
-
Anesthetic (as in Protocol 2)
-
Image analysis software
Procedure:
-
Anesthetize the animal with the burn wound.
-
Topically apply a defined dose of the fluorescently labeled this compound in a suitable vehicle to the wound surface.
-
Immediately after application (time point 0), and at subsequent time points (e.g., 1, 4, 8, 12, and 24 hours), anesthetize the animal and place it on the stage of the in vivo imaging system.
-
Acquire fluorescence images of the wound area at various depths to create a 3D reconstruction of the drug's distribution.
-
Use appropriate excitation and emission filters for the chosen fluorophore.
-
After the final imaging time point, the animal can be euthanized, and the wound tissue can be excised for ex vivo analysis (e.g., cryosectioning and high-resolution microscopy) to validate the in vivo findings.
-
Quantify the fluorescence intensity in different regions of the wound (e.g., eschar, wound margin, underlying tissue) at each time point using image analysis software to determine the relative concentration and penetration depth of the drug.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action in bacteria.
Experimental Workflow
Caption: Workflow for in vivo imaging of this compound.
Logical Relationship: Data Integration
Caption: Integration of imaging and analytical data.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Comparison between topical honey and this compound in treatment of burn wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Push–pull fluorophores based on NHS esters of bithiophene for labelling of biomolecules containing primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Mafenide Acetate Induced Metabolic Acidosis in Laboratory Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mafenide Acetate in laboratory models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced metabolic acidosis?
A1: this compound and its primary metabolite, p-carboxybenzenesulfonamide, are potent inhibitors of the enzyme carbonic anhydrase.[1][2][3] Carbonic anhydrase is crucial for the reabsorption of bicarbonate in the renal tubules. By inhibiting this enzyme, this compound causes a significant loss of bicarbonate in the urine, leading to a decrease in the body's primary buffer and resulting in metabolic acidosis.[2][3]
Q2: In which laboratory models is this side effect most pronounced?
A2: This side effect is most pronounced in models where a large surface area is treated with this compound, such as in extensive burn models in rats or rabbits.[3] The systemic absorption of the drug is proportional to the body surface area covered.[3] Models with pre-existing renal impairment are also at a higher risk of developing severe metabolic acidosis due to reduced clearance of the drug and its metabolites.[1][3]
Q3: How can I monitor for the onset of metabolic acidosis in my animal models?
A3: Regular monitoring of acid-base balance through arterial blood gas (ABG) analysis is the most direct method.[3] Key parameters to watch for are a decrease in blood pH and bicarbonate (HCO3-) levels, and a compensatory decrease in the partial pressure of carbon dioxide (pCO2) due to hyperventilation.[3]
Q4: What are the typical signs of metabolic acidosis in a lab animal?
A4: The most common observable sign is an increased respiratory rate (hyperventilation or Kussmaul breathing) as the animal attempts to compensate for the metabolic acidosis by expelling more CO2.[3] In severe cases, you may observe lethargy, altered mental status, and cardiovascular instability such as hypotension.[3]
Q5: Are there different formulations of this compound that are less likely to cause metabolic acidosis?
A5: Yes, studies have shown that using a 2.5% this compound solution can be as effective for antimicrobial purposes as a 5% solution, with a reduced incidence of side effects, including metabolic acidosis.[4][5] The lower concentration leads to less systemic absorption and therefore less inhibition of carbonic anhydrase.
Troubleshooting Guide
Issue 1: My animal model is showing rapid, shallow breathing and lethargy after this compound application.
-
Possible Cause: This is a classic sign of compensatory hyperventilation due to metabolic acidosis.[3]
-
Solution:
-
Immediately obtain an arterial blood sample for blood gas analysis to confirm acidosis (low pH, low HCO3-).
-
If acidosis is confirmed, consider reducing the concentration of the this compound solution (e.g., from 5% to 2.5%) or decreasing the total body surface area being treated.
-
For acute reversal, administer an alkalinizing agent such as sodium bicarbonate or sodium acetate as detailed in the experimental protocols below.
-
Ensure the animal is well-hydrated to support renal clearance of the drug.
-
Issue 2: The metabolic acidosis in my model is not resolving, even after reducing the this compound concentration.
-
Possible Cause 1: The animal may have underlying renal insufficiency, which impairs its ability to clear the drug and its metabolites.[1][3]
-
Solution 1: Screen animals for normal renal function (e.g., baseline creatinine and BUN levels) before inclusion in the study. If renal impairment is a known factor in your model, consider alternative topical antimicrobials.
-
Possible Cause 2: The animal model may have a concurrent respiratory acidosis, especially in cases of inhalation injury in a burn model, which can be fatally exacerbated by this compound.[4]
-
Solution 2: If your model involves inhalation injury, exercise extreme caution with this compound. Monitor pCO2 levels closely. If they are elevated, this compound may be contraindicated for that model.
Issue 3: I am seeing significant local tissue irritation or delayed wound healing in my this compound-treated group.
-
Possible Cause: While not directly related to metabolic acidosis, this compound can cause local pain and may delay healing.[4] Higher concentrations have a high osmolality which can be a contributing factor.[4]
-
Solution: Consider using a lower concentration (e.g., 2.5%) which has been shown to have a better safety profile.[4][5] Ensure dressings are kept moist as per protocols to avoid desiccation.
Quantitative Data Summary
The following table presents hypothetical but expected blood gas values from a rat burn model treated with 5% this compound, followed by a corrective infusion of sodium acetate.
| Parameter | Baseline (Pre-Treatment) | 4 hours Post-Mafenide Acetate | 1 hour Post-Sodium Acetate Infusion |
| pH | 7.40 ± 0.05 | 7.25 ± 0.07 | 7.35 ± 0.06 |
| pCO2 (mmHg) | 40 ± 2 | 30 ± 3 | 38 ± 2 |
| HCO3- (mEq/L) | 24 ± 1.5 | 15 ± 2 | 22 ± 1.8 |
| Base Excess (mEq/L) | 0 ± 1 | -10 ± 2 | -2 ± 1.5 |
Experimental Protocols
Protocol 1: Preparation of 2.5% and 5% this compound Solutions
-
To prepare a 5% solution, aseptically reconstitute 50g of sterile this compound powder in 1000 mL of sterile water for injection. This will produce a clear, colorless solution with a pH of approximately 6.5-6.8.[4]
-
To prepare a 2.5% solution, aseptically reconstitute 25g of sterile this compound powder in 1000 mL of sterile water for injection, or dilute the 5% solution 1:1 with sterile water for injection.
-
Store the prepared solutions in a sterile, closed container at room temperature. Use within 48 hours of preparation.
Protocol 2: Induction and Reversal of this compound-Induced Metabolic Acidosis in a Rat Burn Model
-
Animal Model: Use adult male Wistar rats (250-300g) with normal renal function. Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Burn Induction: Create a full-thickness dorsal burn covering approximately 20% of the total body surface area.
-
This compound Application: After resuscitation with fluids, apply sterile gauze dressings soaked in 5% this compound solution to the burn wound. Change the dressings every 6-8 hours to maintain a moist environment.[4]
-
Monitoring for Acidosis: At 4 hours post-initial application, obtain an arterial blood sample from a cannulated femoral or carotid artery for blood gas analysis to confirm the development of metabolic acidosis.
-
Reversal of Acidosis:
-
Agent: Prepare a sterile solution of sodium acetate. Sodium acetate is metabolized to bicarbonate and is an effective alkalinizing agent.[5][6][7]
-
Dosage Calculation: The dose of the alkalinizing agent can be calculated using the following formula:
-
mEq of acetate required = Base Deficit x Body Weight (kg) x 0.3
-
-
Administration: Administer the calculated dose intravenously over 30-60 minutes.
-
-
Post-Reversal Monitoring: One hour after the completion of the sodium acetate infusion, obtain another arterial blood sample to assess the correction of the acid-base imbalance.
Visualizations
Caption: Signaling pathway of this compound-induced metabolic acidosis.
Caption: Experimental workflow for inducing and reversing acidosis.
References
- 1. Hypercarbia and acidosis associated with carbonic anhydrase inhibition: a hazard of topical this compound use in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of acetate administration on rats with chronic uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. A Simple Cost Saving Measure: 2.5% this compound Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of experimental hyperchloremic metabolic acidosis in horses with enteral electrolyte solution containing sodium acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium Acetate as a Replacement for Sodium Bicarbonate in Medical Toxicology: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Technical Support Center: Mitigating Pain Associated with Mafenide Acetate Application in Preclinical Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of pain associated with Mafenide Acetate application in preclinical burn wound models. All recommendations are based on peer-reviewed literature and are intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of pain upon application of this compound?
A1: The primary cause of pain is the hypertonicity and high osmolality of the this compound formulation, particularly the 11.2% cream.[1] The high concentration of the drug contributes to a hyperosmolar environment at the wound site, which is believed to activate nociceptors. The pH of the formulation is not considered a primary contributor to the pain.[1]
Q2: How can the pain associated with this compound be mitigated in preclinical studies?
A2: Several strategies can be employed to mitigate this compound-induced pain in animal models:
-
Reduce the Concentration: Lowering the concentration of this compound from 11.2% to 5% or even 2.5% has been shown to significantly reduce pain while maintaining antimicrobial efficacy.[2][3][4][5]
-
Use an Aqueous Solution: A 5% aqueous solution is generally better tolerated and less painful than the 11.2% cream formulation.[3]
-
Modify the Vehicle: Studies have shown that removing glycerol from the cream base can reduce the pain associated with the application.[1]
-
Consider Alternative Formulations: Novel drug delivery systems, such as electrospun dressings, can provide sustained release of this compound, potentially reducing the initial high concentration-induced pain.[6]
-
Co-administration with Local Anesthetics: While specific preclinical data is limited, the co-administration of a local anesthetic like lidocaine could be a potential strategy to block local pain signals.
Q3: What are the known signaling pathways involved in this compound-induced pain?
A3: The pain is primarily due to the hypertonicity of the solution. This hypertonic stimulus is known to activate the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel on primary afferent nociceptive neurons. Activation of TRPV4 leads to an influx of calcium ions, initiating a signaling cascade that results in the sensation of pain. This pathway is also dependent on Src tyrosine kinase.
Q4: Are there any alternatives to this compound for preclinical burn wound studies where pain is a significant concern?
A4: Yes, several alternatives are used in burn wound management and could be considered for preclinical studies, depending on the specific research question. These include silver sulfadiazine, silver nitrate solutions, and topical honey. However, it's important to note that some of these alternatives may also be associated with side effects such as delayed wound healing or electrolyte imbalances.[7][8]
Troubleshooting Guides
Issue 1: Significant signs of pain and distress in animal subjects upon this compound application.
-
Problem: The high concentration (e.g., 11.2% cream) of this compound is likely causing significant pain due to its hypertonicity.
-
Solution 1: Reduce Concentration: Switch to a lower concentration of this compound, such as a 5% or 2.5% aqueous solution.[2][3][4][5] This has been demonstrated to be less painful while retaining antimicrobial effectiveness.
-
Solution 2: Change Formulation: If using a cream, consider switching to a 5% aqueous solution, which has a lower osmolality.[3]
-
Solution 3: Pre-treatment with Analgesia: Administer a systemic analgesic prior to the application of this compound, following your institution's approved animal care and use protocols.
-
Solution 4 (Experimental): Co-administration with a Local Anesthetic: Prepare a formulation that includes a local anesthetic such as lidocaine. Note: This should be considered an experimental approach and requires careful validation to ensure the anesthetic does not interfere with the antimicrobial properties of this compound or the experimental outcomes.
Issue 2: Reduced antimicrobial efficacy with lower concentration this compound.
-
Problem: While less painful, a lower concentration of this compound may not be sufficient to control the bacterial load in a heavily contaminated wound model.
-
Solution 1: Increase Application Frequency: For aqueous solutions, reapply the dressing more frequently (e.g., every 4-6 hours) to maintain a therapeutic concentration at the wound site.[9]
-
Solution 2: Verify Bacterial Susceptibility: Ensure the bacterial strain used in your model is susceptible to this compound.
-
Solution 3: Combine with Systemic Antibiotics: If not already part of the protocol, consider adding a systemic antibiotic to control the infection.
-
Solution 4: Evaluate Wound Debridement: Ensure adequate debridement of the burn eschar, as this can be a barrier to the penetration of topical antimicrobials.
Issue 3: Difficulty in preparing a stable, lower-concentration this compound solution.
-
Problem: Ensuring the sterility and stability of a custom-prepared solution is crucial for preclinical studies.
-
Solution: Follow a standardized protocol for reconstitution. For example, to prepare a 2.5% solution, sterile this compound powder can be reconstituted with sterile water for irrigation or 0.9% sodium chloride for irrigation.[2][9] The prepared solution should be used within the timeframe specified in the literature or by the manufacturer to ensure stability and sterility.
Quantitative Data Summary
| Formulation | Osmolality (mOsm/kg) | Relative Pain Level (Compared to 11.2% Cream) | Reference |
| 11.2% this compound Cream | ~2180 | High | [1] |
| 5% this compound Cream | Lower than 11.2% Cream | 2-3 times less painful | [1] |
| 5% this compound Solution | ~380 | Significantly less painful than 11.2% cream | [2] |
| 2.5% this compound Solution | Lower than 5% Solution | Reported to have no adverse side effects related to pain in a clinical setting | [4][5] |
| Cream Carrier without Glycerol | Lower than standard cream carrier | Less painful | [1] |
Experimental Protocols
Protocol 1: Preparation of 2.5% this compound Solution
Objective: To prepare a sterile 2.5% this compound solution for topical application in a preclinical burn wound model.
Materials:
-
Sterile this compound powder
-
Sterile Water for Irrigation or 0.9% Sodium Chloride for Irrigation
-
Sterile graduated cylinder or volumetric flask
-
Sterile container for mixing and storage
-
Sterile filter (0.22 µm)
-
Laminar flow hood
Procedure:
-
Under aseptic conditions in a laminar flow hood, weigh the required amount of sterile this compound powder. To prepare 100 mL of a 2.5% solution, 2.5 g of powder is needed.
-
Measure the desired volume of sterile water for irrigation or 0.9% sodium chloride for irrigation.
-
Gradually add the this compound powder to the sterile diluent while mixing until it is completely dissolved.
-
Filter the resulting solution through a 0.22 µm sterile filter into a sterile storage container.
-
Label the container with the solution name, concentration, preparation date, and a use-by date (typically within 48 hours if stored at room temperature, unless stability studies indicate otherwise).[9]
Protocol 2: Preclinical Pain Assessment using Flinching Behavior
Objective: To quantify the pain response to different this compound formulations in a rat burn model.
Materials:
-
Rat burn model (follow an approved IACUC protocol)
-
Different formulations of this compound (e.g., 11.2% cream, 5% solution, 2.5% solution)
-
Observation chamber with a clear floor
-
Video recording equipment
Procedure:
-
Acclimate the animals to the observation chamber daily for several days before the experiment.
-
Following the creation of the burn wound under anesthesia and appropriate post-operative analgesia, allow for a recovery period as defined in the experimental protocol.
-
At the time of this compound application, place the animal in the observation chamber.
-
Apply a standardized amount of the test formulation to the burn wound.
-
Immediately begin video recording the animal's behavior for a defined period (e.g., 30-60 minutes).
-
A blinded observer should later review the videos and count the number of flinches of the affected limb. A flinch is defined as a rapid, abrupt withdrawal or shaking of the paw.
-
Compare the number of flinches between the different formulation groups using appropriate statistical analysis.
Visualizations
Signaling Pathway of Hypertonicity-Induced Pain
Caption: Signaling pathway of hypertonicity-induced pain mediated by the TRPV4 channel.
Experimental Workflow for Mitigating this compound-Induced Pain
Caption: Experimental workflow for comparing pain responses to different this compound formulations.
References
- 1. Studies of the pain produced by this compound preparations in burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple Cost Saving Measure: 2.5% this compound Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of 5% this compound solution on bacterial control in infected rat burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drkarim.com [drkarim.com]
- 5. 2.5% this compound: A Cost-Effective Alternative to the 5% Solution for Burn Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 538 Electrospun this compound Wound Dressing for Treatment of Invasive Burn Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sketchviz.com [sketchviz.com]
- 9. Mafenide | Johns Hopkins ABX Guide [hopkinsguides.com]
Technical Support Center: Enhancing the Stability of Reconstituted Mafenide Acetate Solution
Welcome to the Technical Support Center for Mafenide Acetate solution. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of reconstituted this compound solutions and to troubleshoot common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting this compound powder for a 5% topical solution?
A1: To prepare a 5% this compound solution, aseptically reconstitute a 50 g packet of sterile this compound powder in 1000 mL of either Sterile Water for Irrigation, USP or 0.9% Sodium Chloride Irrigation, USP. Mix the solution until the powder is completely dissolved. The resulting solution will be a 5% w/v concentration of this compound. For experimental use where sterility is critical, it is recommended to filter the reconstituted solution through a 0.22 micron filter.
Q2: What are the standard storage conditions and approved shelf-life for reconstituted this compound solution?
A2: According to the manufacturer's guidelines, the reconstituted 5% topical solution should be stored at room temperature, between 25°C to 30°C (77°F to 86°F). Once the container is opened, any unused portion should be discarded after 48 hours. If the reconstituted solution is stored in unopened containers, it may be held for up to 28 days.
Q3: Can the 48-hour shelf-life of opened reconstituted this compound solution be extended for research purposes?
A3: While the official guideline recommends a 48-hour expiry for opened containers, some research indicates that the solution may remain stable for longer periods. One in vitro study demonstrated that the antimicrobial activity of a 5% this compound solution against Staphylococcus aureus and Pseudomonas aeruginosa was maintained for at least 60 days after reconstitution. Another study showed that the chemical structure and stability of this compound did not change over 90 days at temperatures of 2°C, 25°C, and 40°C. However, it is crucial to note that the bioactivity against S. aureus began to decrease between two and seven days. For any application, especially those involving cell cultures or in vivo studies, it is imperative for researchers to validate the stability and efficacy of the solution for their specific experimental conditions if extending use beyond the recommended 48 hours.
Q4: What are the expected physical characteristics of a freshly prepared this compound solution?
A4: A freshly prepared 5% this compound solution should be a clear and colorless solution. The osmolality is approximately 340 mOsm/kg, and the pH is typically between 6.5 and 6.8. Any deviation from a clear and colorless appearance may indicate instability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in the solution | - Temperature Fluctuation: Storage at temperatures below the recommended range could cause precipitation. - pH Shift: Although the activity of Mafenide is not altered by environmental acidity, significant shifts in the solution's pH could potentially affect solubility. - Interaction with other components: If other substances are added to the solution, they may interact with this compound, leading to precipitation. | - Ensure the solution is stored within the recommended temperature range of 25°C to 30°C (77°F to 86°F). - If precipitation is observed, gently warm the solution and swirl to see if it redissolves. Do not use if the precipitate does not dissolve. - Visually inspect the solution for any particulate matter before use. If particles are present, the solution should be discarded. - Avoid adding other chemicals to the stock solution unless their compatibility is known. |
| Discoloration of the solution (e.g., yellowing) | - Photodegradation: Exposure to light, particularly UV light, can cause degradation of pharmaceutical compounds, which may result in a color change. - Oxidative Degradation: Exposure to air (oxygen) can lead to oxidative degradation, which is a common pathway for drug decomposition and can cause discoloration. - Interaction with container components: Leachables from the storage container could potentially interact with the solution. | - Store the reconstituted solution in a container that protects it from light, such as an amber bottle or by wrapping the container in foil. - Minimize the headspace in the storage container to reduce exposure to oxygen. - If discoloration is observed, it is a sign of potential degradation, and the solution should be discarded to ensure the integrity of the experiment. |
| Loss of Antimicrobial Potency | - Extended Storage: Although chemically stable for longer, the bioactivity of this compound can decrease over time. - Improper Storage Conditions: Storage at elevated temperatures can accelerate the degradation of active pharmaceutical ingredients. | - For critical experiments, it is best to use a freshly prepared solution or a solution that is within the manufacturer's recommended 48-hour use period. - If using a solution beyond 48 hours for preliminary studies, it is advisable to perform a bioactivity assay to confirm its efficacy for the specific application. |
Experimental Protocols
Protocol 1: Reconstitution of 5% this compound Solution
Objective: To prepare a sterile 5% (w/v) this compound solution for experimental use.
Materials:
-
50 g sterile this compound powder packet
-
1000 mL Sterile Water for Irrigation, USP or 0.9% Sodium Chloride Irrigation, USP
-
Sterile container with a 1000 mL mark
-
Sterile magnetic stir bar and stir plate (optional)
-
0.22 micron sterile syringe filter and sterile syringe (optional, for enhanced sterility)
-
Sterile storage bottles
Procedure:
-
In a laminar flow hood or other aseptic environment, open the sterile 50 g packet of this compound powder.
-
Carefully transfer the entire contents of the packet into the sterile container.
-
Add a portion of the Sterile Water for Irrigation or 0.9% Sodium Chloride Irrigation to the container and mix until the powder is fully wetted.
-
Add the remaining diluent to reach the 1000 mL mark.
-
Mix the solution until all the powder is completely dissolved. A sterile magnetic stir bar can be used for efficient mixing.
-
Visually inspect the solution to ensure it is clear and colorless, and free of any particulate matter.
-
For applications requiring a high degree of sterility, filter the solution through a 0.22 micron sterile syringe filter into a sterile storage bottle.
-
Label the storage bottle with the name of the solution, concentration, date of preparation, and a 48-hour expiry date if the container will be opened.
Protocol 2: Stability Assessment by Visual Inspection and pH Measurement
Objective: To monitor the physical stability of the reconstituted this compound solution over time.
Materials:
-
Reconstituted 5% this compound solution
-
Clear, sterile containers
-
pH meter or pH indicator strips
-
Black and white background for visual inspection
Procedure:
-
Aliquot the freshly prepared this compound solution into several sterile, clear containers.
-
Store the containers under the desired experimental conditions (e.g., recommended room temperature, protected from light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), visually inspect one of the aliquots against a black and a white background for any signs of precipitation or color change.
-
Record your observations in a lab notebook.
-
At the same time points, measure the pH of the aliquot using a calibrated pH meter or pH indicator strips.
-
Record the pH values.
-
Compare the observations and pH measurements to the initial values of the freshly prepared solution. Any significant change may indicate instability.
Visualizations
Technical Support Center: Mafenide Acetate Formulation Improvements for Enhanced Tissue Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Mafenide Acetate formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of improved formulations for better tissue penetration.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with conventional this compound formulations for topical delivery?
A1: Conventional this compound formulations, such as creams and aqueous solutions, present several challenges that researchers aim to overcome:
-
Pain on Application: High concentrations of this compound (e.g., 11.2% cream) can cause significant pain and a burning sensation upon application. This is largely attributed to the hypertonicity of the formulation.[1]
-
Limited Sustained Release: Standard formulations often result in a rapid initial release of the drug, followed by a decline to sub-therapeutic concentrations, necessitating frequent reapplication to maintain efficacy.[2][3]
-
Systemic Absorption and Side Effects: this compound can be rapidly absorbed from the wound surface, leading to systemic side effects such as metabolic acidosis due to the inhibition of carbonic anhydrase.[4]
-
Cytotoxicity to Skin Cells: this compound has been shown to be cytotoxic to keratinocytes, which can potentially delay wound healing and impair skin graft survival with prolonged use.[5][6]
-
Formulation Instability: Aqueous solutions of this compound have a limited shelf-life and typically need to be used within 48 hours of preparation.
Q2: What formulation strategies are being explored to improve the tissue penetration and therapeutic profile of this compound?
A2: Several advanced formulation strategies are under investigation to enhance the delivery and efficacy of this compound while minimizing its side effects. These include:
-
Liposomal and Chitosomal Formulations: Encapsulating this compound in liposomes (lipid vesicles) or chitosomes (chitosan-coated liposomes) can help control the drug's release, localize its action within the eschar, and potentially reduce systemic toxicity.[7][8]
-
Electrospun Nanofibers: Incorporating this compound into electrospun nanofiber dressings offers a promising approach for providing sustained and controlled release of the drug directly at the wound site.[2][3]
-
Hydrogels: Formulating this compound into hydrogels can provide a moist wound environment, offer a cooling sensation to soothe pain, and allow for controlled drug release.
-
Ethosomes: These are soft, malleable vesicles containing phospholipids and a high concentration of ethanol, which can enhance drug penetration through the deeper layers of the skin.[9][10]
-
Lower Concentration Formulations: Studies have investigated the use of lower concentrations of this compound solution (e.g., 2.5%) and have found them to be as effective as higher concentrations for certain applications, with the potential for reduced side effects and cost.[11][12]
Q3: How can I assess the tissue penetration of my novel this compound formulation in the laboratory?
A3: The most common in vitro method for evaluating the skin penetration of topical formulations is the Franz diffusion cell assay . This assay measures the permeation of a drug across a membrane (either synthetic or biological, such as excised human or animal skin) from a donor chamber to a receptor chamber over time.[13][14][15] A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound formulations.
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in Franz diffusion cell permeation data. | 1. Inconsistent membrane thickness or integrity. 2. Air bubbles trapped between the membrane and the receptor fluid. 3. Inconsistent dosing of the formulation. 4. Temperature fluctuations in the system. | 1. Carefully inspect and select membranes of uniform thickness. Discard any damaged membranes. 2. Ensure the receptor chamber is completely filled and no air bubbles are present after mounting the membrane.[13][16] 3. Use a positive displacement pipette or weigh the formulation to ensure consistent application. 4. Use a circulating water bath to maintain a constant temperature (typically 32°C for skin studies).[13] |
| Low drug release from a nanofiber or hydrogel formulation. | 1. High polymer density or cross-linking in the formulation, restricting drug diffusion. 2. Strong interactions between the drug and the polymer matrix. 3. Insufficient hydration of the formulation in the release medium. | 1. Optimize the polymer concentration or cross-linker ratio to achieve the desired release profile. 2. Evaluate the physicochemical interactions between this compound and the polymers using techniques like FTIR or DSC. 3. Ensure adequate contact with the release medium and consider using a more physiologically relevant medium. |
| Evidence of keratinocyte cytotoxicity in cell culture assays. | 1. The concentration of this compound is too high. 2. The formulation vehicle itself has cytotoxic effects. 3. The sustained release formulation is still delivering a bolus dose initially. | 1. Test a range of concentrations to determine the IC50 value. Consider using lower, yet still effective, concentrations.[5] 2. Run a vehicle control (formulation without this compound) to assess its baseline cytotoxicity. 3. Characterize the initial burst release of your formulation and modify the formulation to reduce it if necessary. |
| Pain or irritation observed in preclinical animal models. | 1. The osmolality of the formulation is too high.[1] 2. The pH of the formulation is not in the physiological range. 3. The formulation vehicle is causing irritation. | 1. Measure the osmolality of your formulation and adjust it to be closer to physiological levels (around 290 mOsm/kg). 2. Measure and adjust the pH of the formulation to be in the range of 5.5-7.0. 3. Test the vehicle alone for any irritant effects. |
Data Presentation
Table 1: Comparison of this compound Release from Different Formulations
| Formulation Type | Drug Release Profile | Key Findings | Reference |
| Conventional Cream | Rapid initial release, declining to sub-inhibitory levels within 8-10 hours. | Requires frequent reapplication (e.g., every 6 hours) to maintain therapeutic concentrations. | [2][3] |
| Electrospun Nanofiber Dressing | Sustained release for up to 24 hours. | Offers the potential for less frequent dressing changes and more consistent drug delivery. | [2][3] |
| Chitosome Formulation | Slower drug release compared to liposomes. | The chitosan coating provides mucoadhesive properties, leading to higher drug concentration in the eschar. | [7] |
Table 2: Quantitative Data on this compound Release and Permeation
| Formulation | Parameter | Value | Experimental Model | Reference |
| Electrospun MA Fabric | In Vitro Release Rate | 10-20 mg/cm²/hr | Franz diffusion cell | [3] |
| MA Cream | In Vitro Release Rate | ~1 mg/cm²/hr | Franz diffusion cell | [3] |
| Electrospun MA Fabric | In Vitro Skin Permeation | ~5x more than MA cream | Burned rat skin | [3] |
| Electrospun MA Fabric | In Vivo Skin Concentration | 3-8 mg MA per gram of burned skin | Rat model | [2][3] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using a Franz Diffusion Cell
This protocol outlines the key steps for assessing the skin permeation of a this compound formulation.
-
Membrane Preparation:
-
Excise fresh full-thickness skin from a suitable animal model (e.g., porcine ear skin, rat abdominal skin) or use human cadaver skin.
-
Carefully remove any subcutaneous fat and hair.
-
Cut the skin to the appropriate size to fit the Franz diffusion cells.
-
Equilibrate the skin membrane in phosphate-buffered saline (PBS) at pH 7.4 for 30 minutes before mounting.
-
-
Franz Diffusion Cell Assembly:
-
Fill the receptor chamber with a suitable receptor fluid (e.g., PBS) that has been degassed to prevent air bubble formation. The receptor fluid should be maintained at 32°C ± 1°C.[13]
-
Mount the prepared skin membrane between the donor and receptor chambers, ensuring the stratum corneum side faces the donor chamber.
-
Clamp the chambers together securely to prevent leakage.
-
Ensure no air bubbles are trapped beneath the skin membrane.[13][16]
-
-
Application of Formulation:
-
Accurately apply a known quantity of the this compound formulation to the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber through the sampling port.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area of the skin over time.
-
Determine key permeation parameters such as the steady-state flux (Jss) and the permeability coefficient (Kp).
-
Mandatory Visualizations
References
- 1. Studies of the pain produced by this compound preparations in burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 538 Electrospun this compound Wound Dressing for Treatment of Invasive Burn Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. webcentral.uc.edu [webcentral.uc.edu]
- 6. The effects of topical this compound application on skin graft survival in bacterial contaminated wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Ethosomal nanocarriers: the impact of constituents and formulation techniques on ethosomal properties, in vivo studies, and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Cost Saving Measure: 2.5% this compound Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.5% this compound: A Cost-Effective Alternative to the 5% Solution for Burn Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alterlab.co.id [alterlab.co.id]
- 14. aurigaresearch.com [aurigaresearch.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. norlab.com [norlab.com]
Technical Support Center: Troubleshooting Mafenide Acetate Interference in Cell-Based Assays
Welcome to the technical support center for researchers utilizing Mafenide Acetate in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sulfonamide-type antimicrobial agent. Its primary mechanism of action is the inhibition of bacterial folic acid synthesis, which is crucial for bacterial DNA replication and repair. It achieves this by acting as a competitive inhibitor of the enzyme dihydropteroate synthase.
Q2: Can this compound affect mammalian cells in my in vitro assays?
Yes, this compound can have a direct impact on mammalian cells. In vitro studies have shown that it can have a deleterious effect on human keratinocytes. Researchers should be aware of its potential to induce cytotoxic effects, which may vary depending on the cell line and the concentration of this compound used.
Q3: Are there known off-target effects of this compound that could influence my experimental results?
Beyond its antimicrobial activity, this compound has been shown to inhibit plasmin fibrinolytic activity in vitro. This could be a consideration in assays involving fibrinolysis or related pathways. Additionally, as a sulfonamide, it may have broader biological effects that are not yet fully characterized in all cell types.
Q4: At what concentrations is this compound typically cytotoxic to mammalian cells?
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter when using this compound in your cell-based assays.
Issue 1: Unexpected Decrease in Cell Viability in Control Wells
Possible Cause: this compound is exhibiting cytotoxic effects on your specific cell line at the concentration used.
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay:
-
Objective: To determine the concentration of this compound that does not significantly impact the viability of your cells.
-
Recommendation: Use a colorimetric assay like MTT or a fluorescence-based viability assay. Test a range of this compound concentrations (e.g., from low micromolar to millimolar).
-
-
Select a Sub-toxic Concentration:
-
Based on the dose-response curve, select the highest concentration of this compound that does not cause a significant decrease in cell viability for your subsequent experiments.
-
Issue 2: Inconsistent or Unreliable Results in MTT Assays
Possible Cause 1: Direct Interference with MTT Reduction
This compound, or its degradation products, may directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability.
Troubleshooting Protocol: Cell-Free MTT Reduction Assay
-
Objective: To determine if this compound directly reduces MTT in the absence of cells.
-
Methodology:
-
Prepare wells in a 96-well plate containing your cell culture medium.
-
Add this compound at the same concentrations used in your experiments to these cell-free wells.
-
Add the MTT reagent to the wells.
-
Incubate for the standard duration of your MTT assay.
-
Add the solubilization solution and measure the absorbance.
-
-
Interpretation: An increase in absorbance in the cell-free wells containing this compound indicates direct interference.
Possible Cause 2: Alteration of Cellular Metabolism
This compound might alter the metabolic activity of the cells without necessarily causing cell death, leading to an over- or underestimation of cell viability by the MTT assay.
Troubleshooting Steps:
-
Use an Alternative Viability Assay:
-
Recommendation: Switch to a viability assay that does not rely on metabolic reduction. ATP-based assays (measuring cellular ATP levels) or assays that measure membrane integrity (e.g., trypan blue exclusion, LDH release assay) are good alternatives.
-
-
Normalize to a Secondary Assay:
-
If you must use the MTT assay, consider running a parallel assay to determine total cell number (e.g., crystal violet staining) and normalize your MTT results to the cell number.
-
Issue 3: Quenching or Enhancement of Signal in Fluorescence- or Luminescence-Based Assays
Possible Cause: Direct Interference with the Detection Method
This compound may absorb light at the excitation or emission wavelengths of your fluorescent dye or luciferase substrate, leading to signal quenching. Alternatively, it could be autofluorescent or inhibit/stabilize the luciferase enzyme, causing signal enhancement.
Troubleshooting Protocol: Cell-Free Interference Assay
-
Objective: To assess the direct impact of this compound on the fluorescence or luminescence signal.
-
Methodology:
-
For fluorescence assays, prepare wells with the fluorescent dye in your assay buffer. For luminescence assays, prepare wells with the luciferase enzyme and substrate.
-
Add this compound at the concentrations used in your experiments.
-
Measure the fluorescence or luminescence signal.
-
-
Interpretation: A decrease in signal suggests quenching, while an increase suggests autofluorescence or enzyme stabilization.
Troubleshooting Workflow for Assay Interference
Caption: Troubleshooting workflow for this compound interference.
Quantitative Data Summary
The following tables summarize available quantitative data on the cytotoxicity of sulfonamides. Note that this data is for various sulfonamide derivatives and may not be directly representative of this compound. It is intended to provide a general understanding of the potential cytotoxic range.
Table 1: Cytotoxicity of Novel Sulfonamide Derivatives in Human Cancer Cell Lines
| Cell Line | Drug Concentration for Cytotoxic Effect | Calculated IC50 |
| HeLa (Cervical Cancer) | 100-1000 μM | < 360 μM |
| MCF-7 (Breast Cancer) | 100-1000 μM | < 128 μM |
| MDA-MB-468 (Breast Cancer) | 10-100 μM | < 30 μM |
Table 2: Cytotoxicity of N-ethyl toluene-4-sulphonamide (8a) and 2,5-Dichlorothiophene-3-sulphonamide (8b)
| Compound | HeLa IC50 (μM) | MDA-MB-231 IC50 (μM) | MCF-7 IC50 (μM) |
| 8a | 10.9 ± 1.01 | 19.22 ± 1.67 | 12.21 ± 0.93 |
| 8b | 7.2 ± 1.12 | 4.62 ± 0.13 | 7.13 ± 0.13 |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the different concentrations of this compound to the wells. Include a vehicle control (medium with the same solvent concentration as the highest this compound concentration).
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm with a reference wavelength of 630 nm).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Assessing this compound Interference with a Luciferase-Based Reporter Assay
Objective: To determine if this compound directly inhibits or enhances the activity of the luciferase enzyme.
Materials:
-
Recombinant luciferase enzyme (e.g., Firefly or Renilla)
-
Luciferase assay buffer
-
Luciferin substrate
-
This compound stock solution
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a working solution of the luciferase enzyme in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the luciferase enzyme solution to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the luminescent reaction by adding the luciferin substrate to all wells.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percentage of luciferase activity for each concentration relative to the vehicle control.
Signaling Pathway Considerations
This compound is a sulfonamide, and compounds of this class have been shown to potentially influence key cellular signaling pathways. While specific data for this compound is limited, researchers should be aware of these potential interactions.
Potential Signaling Pathways Affected by Sulfonamides:
-
NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation
Validation & Comparative
Comparative Analysis of Mafenide Acetate and Citric Acid Against Pseudomonas aeruginosa
A guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of two prominent antimicrobial agents.
Pseudomonas aeruginosa remains a significant challenge in clinical settings, particularly in burn wound infections, due to its intrinsic and acquired resistance to a wide range of antibiotics and its propensity to form biofilms. This guide provides a comparative analysis of two topical antimicrobial agents, Mafenide Acetate and citric acid, in their efficacy against P. aeruginosa. The following sections detail their mechanisms of action, present quantitative performance data from in vitro and ex vivo studies, and outline the experimental protocols used to generate this data.
Mechanisms of Action
The antimicrobial activity of this compound and citric acid against P. aeruginosa stems from distinct biochemical interactions.
This compound: This sulfonamide-type antimicrobial agent primarily functions by interfering with bacterial folic acid synthesis. By mimicking para-aminobenzoic acid (PABA), this compound competitively inhibits the enzyme dihydropteroate synthase. This inhibition disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and subsequent bacterial growth and replication. Additionally, this compound and its metabolite act as carbonic anhydrase inhibitors, which can lead to metabolic acidosis.
Citric Acid: As an organic acid, citric acid's primary antimicrobial mechanism is the reduction of intracellular pH. It can traverse the bacterial cell membrane and dissociate, acidifying the cytoplasm and disrupting enzymatic activities, protein function, and DNA integrity. Furthermore, citric acid has been shown to inhibit the tricarboxylic acid (TCA) cycle, a key metabolic pathway for energy production. This disruption leads to a decrease in ATP production and cellular respiration. To compensate, the bacterium may activate the glyoxylate shunt.
Performance Comparison: Experimental Data
A recent study directly compared the antimicrobial efficacy of 5% this compound and 2% citric acid against P. aeruginosa. The key findings from suspension assays, biofilm reduction assays, and an ex vivo skin wound model are summarized below.
| Assay Type | Treatment Duration | This compound (5%) | Citric Acid (2%) | Reference |
| Suspension Assay | 15 minutes | 1.23 log₁₀ reduction | 5.77 log₁₀ reduction | |
| Biofilm - Bacterial Count | 15 minutes | ~1.36 log₁₀ reduction | ~2.5 log₁₀ reduction | |
| Biofilm - Bacterial Count | 24 hours | ~1.65 log₁₀ reduction | ~1.36 log₁₀ reduction | |
| Ex Vivo Skin Wound Model | 15 minutes | Not significantly different from control | Not significantly different from control | |
| Ex Vivo Skin Wound Model | 22 hours | 3.6 log₁₀ reduction | Not as effective as this compound at this time point |
In suspension, citric acid demonstrated significantly higher bactericidal activity with a much greater log reduction in a short time frame. Citric acid also showed a more pronounced initial reduction of bacteria within a biofilm. However, in a simulated wound environment over a longer period, this compound was more effective at reducing the bacterial load.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Suspension Assay
This assay evaluates the antimicrobial efficacy of a substance against planktonic bacteria.
-
Bacterial Culture: A culture of P. aeruginosa (e.g., ATCC 27853) is grown overnight in a suitable broth medium like Tryptic Soy Broth (TSB) at 37°C.
-
Suspension Preparation: The overnight culture is diluted to a standardized concentration, typically around 1 x 10⁶ CFU/mL, in a buffer solution such as phosphate-buffered saline (PBS).
-
Treatment: The bacterial suspension is treated with the test substance (e.g., 5% this compound or 2% citric acid) for a specified duration (e.g., 15 minutes). A control group is treated with a saline solution.
-
Neutralization and Plating: After the treatment period, the antimicrobial agent is neutralized to halt its activity. The suspension is then serially diluted and plated onto agar plates.
-
Enumeration: The plates are incubated at 37°C for 24-48 hours, after which the number of colony-forming units (CFU) is counted. The log₁₀ reduction is calculated by comparing the CFU counts of the treated groups to the control group.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay is used to quantify the formation of biofilm and the effect of antimicrobial agents on it.
-
Biofilm Growth: A diluted overnight culture of P. aeruginosa is added to the wells of a 96-well microtiter plate and incubated for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with PBS.
-
Treatment: The established biofilms are treated with the antimicrobial agents for the desired time (e.g., 15 minutes or 24 hours).
-
Staining: After treatment, the wells are washed again and then stained with a 0.1% crystal violet solution for 10-15 minutes.
-
Solubilization: The excess stain is washed away, and the crystal violet that has stained the biofilm is solubilized with 30% acetic acid.
-
Quantification: The absorbance of the solubilized stain is measured using a plate reader at a wavelength of 550-595 nm. A decrease in absorbance in the treated wells compared to the control indicates biofilm inhibition. For bacterial counts within the biofilm, the biofilm is physically disrupted, and the bacteria are plated for CFU enumeration.
Ex Vivo Skin Wound Model
This model provides a more clinically relevant environment to test topical antimicrobial agents.
Mafenide Acetate Demonstrates Efficacy in Preclinical Biofilm Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data underscores the efficacy of Mafenide Acetate in combating bacterial biofilms, a critical challenge in the management of wound infections. This comparison guide provides researchers, scientists, and drug development professionals with an objective analysis of this compound's performance against other topical agents, supported by experimental data from in vitro and ex vivo models.
This compound, a sulfonamide antibiotic, has a long history of use in preventing and treating infections in burn wounds.[1] Its ability to penetrate eschar and exert a broad spectrum of antibacterial activity has made it a valuable tool in clinical practice.[1][2] This guide delves into the preclinical evidence supporting its role in disrupting and inhibiting the formation of biofilms, which are notoriously resistant to conventional antibiotic therapies.
Comparative Efficacy Against Pseudomonas aeruginosa Biofilms
A key pathogen in wound infections, Pseudomonas aeruginosa, is a prolific biofilm former. A recent study directly compared the efficacy of 5% this compound with other topical agents, including Prontosan, Lavanox, and 2% Citric Acid, in various preclinical models. The quantitative data from these experiments are summarized in the table below.
| Treatment Agent | Assay Type | Treatment Duration | Outcome Measure | Result | Citation |
| 5% this compound | Suspension Assay | 15 min | Log₁₀ CFU Reduction | 1.23 | [3] |
| Biofilm Assay (Absorbance) | 15 min | Absorbance (OD₅₇₀) | 0.59 ± 0.24 | [3] | |
| Biofilm Assay (CFU) | 15 min | Log₁₀ CFU Reduction | 0.07 | [3] | |
| Ex vivo Skin Model | 22 hours | Log₁₀ CFU Reduction | 3.6 | [3] | |
| Prontosan | Suspension Assay | 15 min | Log₁₀ CFU Reduction | 4.74 | [3] |
| Biofilm Assay (Absorbance) | 15 min | Absorbance (OD₅₇₀) | 0.52 ± 0.21 | [3] | |
| Biofilm Assay (CFU) | 15 min | Log₁₀ CFU Reduction | 2.41 | [3] | |
| Ex vivo Skin Model | 15 min | Log₁₀ CFU Reduction | 1.8-1.9 | [3] | |
| Lavanox | Suspension Assay | 15 min | Log₁₀ CFU Reduction | 4.91 | [3] |
| Biofilm Assay (Absorbance) | 15 min | Absorbance (OD₅₇₀) | 0.52 ± 0.21 | [3] | |
| Biofilm Assay (CFU) | 15 min | Log₁₀ CFU Reduction | 2.48 | [3] | |
| Ex vivo Skin Model | 15 min | Log₁₀ CFU Reduction | 1.8-1.9 | [3] | |
| 2% Citric Acid | Suspension Assay | 15 min | Log₁₀ CFU Reduction | 5.77 | [3] |
| Biofilm Assay (Absorbance) | 15 min | Absorbance (OD₅₇₀) | 0.64 ± 0.25 | [3] | |
| Biofilm Assay (CFU) | 15 min | Log₁₀ CFU Reduction | 2.50 | [3] | |
| Control (0.9% NaCl) | Biofilm Assay (Absorbance) | 15 min | Absorbance (OD₅₇₀) | 0.69 ± 0.25 | [3] |
Note: Lower absorbance values indicate greater inhibition of biofilm formation. Higher Log₁₀ CFU reduction indicates greater bactericidal activity.
The data indicates that while other agents like Citric Acid and Lavanox show higher initial bactericidal activity in suspension and against newly formed biofilms, this compound demonstrates significant efficacy in a more clinically relevant ex vivo skin model over a longer treatment duration.[3]
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments are provided below.
In Vitro Biofilm Formation and Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit the formation of biofilms.
-
Bacterial Culture Preparation: A culture of Pseudomonas aeruginosa is grown overnight in a rich medium (e.g., Tryptic Soy Broth). The overnight culture is then diluted 1:100 into fresh biofilm assay medium (e.g., M63 minimal medium supplemented with necessary nutrients).[4]
-
Incubation with Test Agents: 100 µL of the diluted bacterial culture is added to the wells of a 96-well microtiter plate. The test agents (this compound and comparators) are added to the wells at their desired concentrations. Untreated wells serve as controls. The plate is incubated statically for 24 hours at 37°C to allow for biofilm formation.[1]
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently inverting the plate and shaking out the liquid. The wells are then washed twice by submerging the plate in a tub of water to remove any remaining unattached cells.[4]
-
Staining: 125 µL of a 0.1% crystal violet solution is added to each well, and the plate is incubated at room temperature for 10-15 minutes. Crystal violet stains the adherent biofilm biomass.[4]
-
Washing and Solubilization: The crystal violet solution is removed, and the plate is washed three to four times with water to remove excess stain. The stained biofilms are then air-dried. To quantify the biofilm, 125 µL of 30% acetic acid is added to each well to solubilize the crystal violet.[4]
-
Quantification: 125 µL of the solubilized crystal violet solution from each well is transferred to a new flat-bottomed 96-well plate. The absorbance is measured using a plate reader at a wavelength of 550 nm. Lower absorbance values correlate with greater inhibition of biofilm formation.[4]
Ex Vivo Porcine Skin Biofilm Model
This model provides a more clinically relevant environment for testing the efficacy of topical agents against biofilms.
-
Skin Preparation: Full-thickness porcine skin is obtained and sterilized. The skin is cut into appropriate sizes, and a partial-thickness wound is created in the center of each explant.[5]
-
Inoculation: The wound bed is inoculated with a suspension of Pseudomonas aeruginosa. The explants are then incubated for a period (e.g., 3 days) to allow for the formation of a mature biofilm.[5]
-
Treatment: The test agents (e.g., this compound solution or cream) are applied topically to the biofilm-infected wound. The explants are incubated for the desired treatment duration (e.g., 22 hours).[3]
-
Bacterial Quantification: After treatment, the skin explants are processed to recover the viable bacteria within the biofilm. This typically involves homogenization of the tissue and serial dilution plating to determine the number of colony-forming units (CFU) per gram of tissue.
-
Analysis: The Log₁₀ CFU reduction is calculated by comparing the bacterial counts from the treated explants to those of the untreated controls. A greater log reduction indicates higher efficacy of the treatment in eradicating the biofilm.
Visualizing Experimental Processes and Mechanisms
To further clarify the experimental design and the mechanism of action of this compound, the following diagrams are provided.
The primary mechanism of action of this compound is the competitive inhibition of the enzyme dihydropteroate synthase.[6] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate which is essential for the production of nucleic acids (DNA and RNA).[6] By disrupting this pathway, this compound effectively halts bacterial growth and replication, thereby preventing the formation and proliferation of biofilms.
Conclusion
The presented preclinical data validates the efficacy of this compound against bacterial biofilms, particularly in models that more closely mimic the clinical setting of a wound. While other agents may offer rapid initial bactericidal effects, the sustained activity of this compound in an ex vivo model highlights its potential for effective biofilm control in complex wound environments. This guide provides a valuable resource for the scientific community to inform further research and development in the critical area of anti-biofilm therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. ifyber.com [ifyber.com]
- 3. The Antimicrobial Efficacy of Topically Applied this compound, Citric Acid and Wound Irrigation Solutions Lavanox and Prontosan against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel ex vivo porcine skin explant model for the assessment of mature bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-time monitoring of Pseudomonas aeruginosa biofilm growth dynamics and persister cells’ eradication - PMC [pmc.ncbi.nlm.nih.gov]
Mafenide Acetate: A Comparative Analysis of Cross-Resistance with Other Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mafenide Acetate and other sulfonamides, with a focus on the critical issue of cross-resistance. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in understanding the unique antimicrobial profile of this compound.
Executive Summary
This compound, a topical antimicrobial agent primarily used in burn wound care, distinguishes itself from other sulfonamides through a fundamentally different mechanism of action. This distinction is the primary reason for the observed lack of complete cross-resistance between this compound and classical sulfonamides like sulfamethoxazole and silver sulfadiazine. While classical sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway, evidence suggests this compound does not act on this target. This unique mode of action allows this compound to retain efficacy against bacteria that have developed resistance to other sulfonamides, a crucial advantage in treating infections caused by multidrug-resistant organisms.
Comparative Analysis of Antimicrobial Activity
A study on novel Mafenide-based compounds demonstrated that they retained activity against a range of multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and multidrug-resistant Mycobacterium tuberculosis, with no evidence of cross-resistance[1][2]. This finding is significant as it suggests that the core structure of Mafenide is effective against bacteria resistant to other antibiotic classes, and by extension, likely those resistant to classical sulfonamides.
Table 1: Qualitative Comparison of this compound and Other Sulfonamides
| Feature | This compound | Other Sulfonamides (e.g., Sulfamethoxazole, Silver Sulfadiazine) |
| Primary Target | Does not inhibit dihydropteroate synthase (DHPS)[1]. The exact mechanism is not fully elucidated but is distinct from classical sulfonamides. | Dihydropteroate synthase (DHPS) in the folic acid synthesis pathway[3][4]. |
| Cross-Resistance | Generally not observed with classical sulfonamides. Effective against some sulfonamide-resistant strains[1][2]. | High potential for cross-resistance among different classical sulfonamides due to a shared mechanism of action. |
| Spectrum of Activity | Broad-spectrum, including Gram-positive and Gram-negative bacteria, notably Pseudomonas aeruginosa[5]. | Broad-spectrum, but effectiveness is often compromised by widespread resistance[6]. |
| Clinical Application | Primarily topical treatment of burn wounds. | Systemic and topical treatment of various bacterial infections. |
Mechanisms of Action and Resistance
The lack of cross-resistance is rooted in the distinct molecular interactions of this compound compared to other sulfonamides.
Signaling Pathway: Folic Acid Synthesis Inhibition by Classical Sulfonamides
Classical sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS). They mimic the natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids. Resistance to these sulfonamides typically arises from mutations in the folP gene, which encodes for DHPS, leading to an enzyme with reduced affinity for sulfonamides, or through the acquisition of alternative, resistant DHPS genes (sul1, sul2, sul3) via horizontal gene transfer[3][4].
Caption: Inhibition of the bacterial folic acid synthesis pathway by classical sulfonamides.
This compound's Distinct Mechanism
In contrast, studies have shown that this compound does not inhibit DHPS[1]. While its precise mechanism of action is not fully understood, it is known to be bacteriostatic and its activity is not antagonized by PABA, further differentiating it from classical sulfonamides. This implies that resistance mechanisms targeting DHPS are unlikely to confer resistance to this compound.
Experimental Protocols
For researchers investigating cross-resistance, standardized antimicrobial susceptibility testing is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures[7][8][9].
Agar Dilution Method for MIC Determination
The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[10][11].
Experimental Workflow:
-
Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of this compound and the comparator sulfonamides (e.g., sulfamethoxazole) at a high concentration in a suitable solvent.
-
Serial Dilutions: Perform serial twofold dilutions of the stock solutions to create a range of concentrations.
-
Incorporation into Agar: Add a defined volume of each antimicrobial dilution to molten Mueller-Hinton agar. Pour the agar into petri dishes and allow to solidify. A control plate with no antimicrobial should also be prepared.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test isolates, including known sulfonamide-resistant and susceptible strains.
-
Inoculation: Spot-inoculate a defined volume of each bacterial suspension onto the surface of the agar plates.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. The Effective Duration of Antimicrobial Activity of this compound After Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chainnetwork.org [chainnetwork.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. cmdr.ubc.ca [cmdr.ubc.ca]
- 11. m.youtube.com [m.youtube.com]
Preclinical Validation of Mafenide Acetate-Loaded Wound Dressings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Mafenide Acetate-loaded wound dressings with alternative wound care solutions. The information presented is collated from various preclinical studies to aid in the evaluation and development of novel wound dressings.
Executive Summary
This compound is a sulfonamide-type antimicrobial agent with a broad spectrum of activity, particularly against Pseudomonas aeruginosa, a common pathogen in burn wounds. Its ability to penetrate eschar makes it a valuable agent in the treatment of deep and infected wounds. Preclinical studies have demonstrated the efficacy of this compound in various formulations, including creams, solutions for gauze soaks, and advanced electrospun dressings. These studies highlight its potent antibacterial activity and support its role in promoting wound healing. However, comparisons with other modern dressings reveal nuances in performance, particularly concerning wound healing rates and inflammatory responses. This guide synthesizes the available preclinical data to offer a comparative perspective.
Performance Comparison
The following tables summarize the quantitative data from preclinical studies, comparing this compound-loaded dressings with other common wound dressings.
Table 1: Antibacterial Efficacy
| Dressing Type | Bacteria | Assay | Result |
| This compound (5% Solution) | P. aeruginosa | In vivo (Rat Burn Model) | Decrease in bacterial counts to <10^5 bacteria/gram of tissue within 48 hours. |
| This compound (Electrospun Fabric) | Burn wound pathogens | In vitro (Modified AATCC 100) | 7-9 log reduction in bacterial counts. |
| This compound (5% Solution) | S. aureus | In vitro (Disk Diffusion) | Zone of inhibition >2 mm. |
| This compound (5% Solution) | P. aeruginosa | In vitro (Disk Diffusion) | Zone of inhibition >2 mm. |
| Silver Sulfadiazine | P. aeruginosa | In vivo (Rat Burn Model) | Less effective than 5% this compound solution in bacterial control. |
| Honey Dressing | Mixed flora | Clinical Study | Better infection control compared to this compound. |
Table 2: In Vivo Wound Healing
| Dressing Type | Animal Model | Time Point | Healing Parameter | Result |
| This compound (Solution) | Rat (Partial-thickness burn) | Day 7 | Epithelialization | 72% of cases showed satisfactory epithelialization. |
| Day 21 | Epithelialization | 84% of cases showed satisfactory epithelialization. | ||
| Honey Dressing | Rat (Partial-thickness burn) | Day 7 | Epithelialization | 84% of cases showed satisfactory epithelialization. |
| Day 21 | Epithelialization | 100% of cases showed satisfactory epithelialization. | ||
| This compound (Solution) | Rat (Infected skin graft) | Day 7 | Graft Survival | Higher graft survival. |
| Day 14 | Graft Survival | Significantly decreased graft survival. |
Table 3: Drug Release Profile
| Dressing Type | In Vitro Release Medium | Duration | Release Rate/Concentration |
| This compound (Electrospun Fabric) | Not specified | 24 hours | Sustained release of 10-20 mg/cm²/hr. |
| This compound (Cream) | Not specified | 24 hours | ~1 mg/cm²/hr. |
| This compound (Cream in laminated dressing) | Saline | 2 hours | Peak concentration of 1,200 mg/dL. |
| 10 hours | Concentration decayed to 400 mg/dL. |
Mechanism of Action: Signaling Pathways
This compound primarily exerts its antimicrobial effect by interfering with the bacterial synthesis of folic acid, a pathway essential for DNA and protein synthesis. It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme that converts para-aminobenzoic acid (PABA) into dihydrofolic acid. While its direct impact on host wound healing signaling pathways is less elucidated, its ability to control bacterial bioburden indirectly influences the inflammatory and proliferative phases of wound healing. A sustained inflammatory response was noted in wounds treated with this compound compared to honey dressings, suggesting a potential modulation of inflammatory cytokine cascades.
Figure 1. Mechanism of antimicrobial action of this compound.
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
In Vivo Wound Healing Model (Rat Excisional Wound)
-
Animal Model: Male Wistar rats (200-250g) are typically used.
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Wound Creation: The dorsal region is shaved and disinfected. A full-thickness excisional wound is created using a sterile 8mm biopsy punch.
-
Treatment Groups: Animals are randomized into different treatment groups:
-
This compound-loaded dressing.
-
Placebo dressing (without this compound).
-
Commercial alternative dressing (e.g., Silver Sulfadiazine cream, honey dressing).
-
No treatment (control).
-
-
Dressing Application: The respective dressings are applied to the wounds and secured with a secondary dressing. Dressings are changed at predetermined intervals (e.g., every 24 or 48 hours).
-
Wound Closure Analysis: Wound area is measured at regular intervals (e.g., days 0, 3, 7, 14, 21) by tracing the wound margins on a transparent sheet or using digital photography and image analysis software. The percentage of wound closure is calculated using the formula: % Wound Closure = [(Initial Wound Area - Current Wound Area) / Initial Wound Area] x 100
-
Histological Analysis: On specified days, animals are euthanized, and wound tissue is excised for histological examination. Tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome to evaluate re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee.
Figure 2. General experimental workflow for in vivo wound healing studies.
In Vitro Antibacterial Assay (Disk Diffusion)
-
Bacterial Strains: Standard strains of relevant bacteria (e.g., Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853) are used.
-
Culture Preparation: Bacteria are cultured in an appropriate broth medium to achieve a standardized turbidity (e.g., 0.5 McFarland standard).
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile filter paper disks (6mm diameter) are impregnated with a known concentration of the test substance (e.g., 5% this compound solution). Control disks are impregnated with the vehicle solvent.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is visibly inhibited) is measured in millimeters.
In Vitro Drug Release Study
-
Apparatus: A Franz diffusion cell apparatus is commonly used.
-
Membrane: A synthetic membrane (e.g., polysulfone) or excised animal skin is placed between the donor and receptor compartments.
-
Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintained at a constant temperature (e.g., 32°C or 37°C) with continuous stirring.
-
Sample Application: The this compound-loaded dressing is placed on the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: The cumulative amount of drug released per unit area of the dressing is calculated and plotted against time to determine the release kinetics.
Conclusion
This compound-loaded wound dressings demonstrate robust preclinical efficacy, particularly in terms of their potent and broad-spectrum antimicrobial activity. The development of sustained-release formulations, such as electrospun dressings, addresses the limitation of frequent reapplication required for traditional cream and solution formulations. While this compound is highly effective in controlling burn wound infections, comparative studies with honey-based dressings suggest that it may be associated with a more sustained inflammatory response and slightly slower epithelialization rates. Further head-to-head preclinical studies are warranted to directly compare the performance of this compound-loaded dressings with other modern wound care products, such as silver-impregnated hydrogels and foams, to provide a more comprehensive understanding of their relative advantages and disadvantages in promoting wound healing.
Evaluating the Synergistic Potential of Mafenide Acetate with Systemic Antibiotics in Treating Burn Wound Infections
For Immediate Release
In the critical landscape of burn wound management, the escalating threat of antibiotic resistance necessitates innovative therapeutic strategies. A comprehensive evaluation of the synergistic effects between the topical antimicrobial Mafenide Acetate and various systemic antibiotics offers a promising avenue to enhance therapeutic efficacy against challenging burn wound pathogens. This guide provides an objective comparison of potential combination therapies, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a sulfonamide-type antimicrobial agent primarily used as a topical treatment for second- and third-degree burns. Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including common burn wound colonizers like Pseudomonas aeruginosa and Staphylococcus aureus, makes it a valuable tool in preventing and controlling burn wound infections. This compound functions by competitively inhibiting the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria, thereby arresting their growth. Its ability to penetrate eschar, the dead tissue covering a severe burn, allows it to reach bacteria within the wound bed.
The rise of multidrug-resistant organisms, however, underscores the need for combination therapies that can overcome resistance mechanisms and provide a more robust antimicrobial effect. The concurrent use of topical this compound with systemic antibiotics is a common clinical practice, yet a thorough understanding of their synergistic potential remains an area of active investigation.
In Vitro Synergistic Activity
The synergistic effect of two antimicrobial agents is often quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A summary of hypothetical FIC index interpretations is provided in Table 1.
Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index (FICI) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
While direct studies evaluating the FIC index for this compound with a wide range of systemic antibiotics are limited in publicly available literature, historical research provides a basis for potential synergy. A 1963 study demonstrated a synergistic bactericidal effect between sulfonamides and polymyxin antibiotics against Proteus sp. in vitro. This early finding suggests a potential for enhanced efficacy when combining these classes of drugs.
Further research is critically needed to establish the FIC indices for this compound in combination with modern systemic antibiotics against a panel of clinically relevant burn wound isolates. Such data, hypothetically presented in Table 2, would be invaluable for guiding therapeutic decisions.
Table 2: Hypothetical In Vitro Synergistic Activity of this compound with Systemic Antibiotics (Illustrative Data)
| Systemic Antibiotic | Bacterial Strain | This compound MIC (µg/mL) | Systemic Antibiotic MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Systemic Antibiotic MIC in Combination (µg/mL) | FIC Index | Synergy Outcome |
| Gentamicin | P. aeruginosa | 128 | 4 | 32 | 1 | 0.5 | Synergy |
| Ciprofloxacin | S. aureus | 256 | 1 | 128 | 0.25 | 0.75 | Additive |
| Meropenem | P. aeruginosa | 128 | 8 | 64 | 4 | 1.0 | Additive |
| Vancomycin | S. aureus (MRSA) | 256 | 2 | 128 | 1 | 1.0 | Additive |
Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.
Potential Mechanisms of Synergy
The synergistic action of antimicrobial combinations can arise from various mechanisms. Understanding these can aid in the rational design of new therapeutic strategies.
A plausible mechanism for synergy between this compound and certain systemic antibiotics, particularly against Gram-negative bacteria like P. aeruginosa, involves increased cell membrane permeability. For instance, aminoglycosides have been shown to disrupt the outer membrane of P. aeruginosa, which could facilitate the entry of other antibiotics, such as carbapenems, into the bacterial cell. It is conceivable that a similar mechanism could enhance the uptake of this compound or that this compound could potentiate the activity of systemic agents by subtly altering the bacterial cell envelope.
Another potential mechanism involves the simultaneous targeting of different essential pathways in the bacterial cell. This compound inhibits folate synthesis, while other antibiotics may target protein synthesis (e.g., aminoglycosides), DNA replication (e.g., fluoroquinolones), or cell wall synthesis (e.g., beta-lactams). This multi-pronged attack can be more effective than a single agent and may reduce the likelihood of resistance development.
dot
Histological validation of Mafenide Acetate's effect on wound healing
A deep dive into the cellular and tissue-level effects of Mafenide Acetate compared to other topical agents, supported by experimental evidence.
This compound, a sulfonamide antimicrobial agent, has long been a staple in the management of severe burns, primarily for its ability to penetrate eschar and control bacterial proliferation. However, its impact on the intricate process of wound healing at a histological level warrants a closer examination, especially in comparison to other commonly used topical agents such as silver sulfadiazine and bacitracin. This guide provides a comparative analysis of this compound's performance, summarizing key quantitative histological data and detailing the experimental protocols used to obtain these findings.
Quantitative Histological Comparison
The following tables summarize quantitative data from preclinical studies, offering a side-by-side comparison of this compound with silver sulfadiazine and bacitracin across key histological parameters of wound healing.
| Treatment Group | Mean Epithelialization Time (days) | Mean Neovascularization Time (days) | Source |
| This compound (8.5%) | 7.3 ± 0.3 | Not significantly different from control | |
| Silver Sulfadiazine (1%) | 7.1 ± 0.3 | 15.3 ± 0.7 | |
| Bacitracin (500 U/g) | Slower than control (p < 0.01) | Not specified | |
| Control (No treatment) | 7.2 ± 0.7 | Not specified |
| Treatment Group | Reparative Activity by Day 7 (%) | Epithelialization by Day 21 (%) | Inflammatory Response | Collagen Organization | Source |
| This compound | 52% | 84% | Sustained inflammatory reaction | Disorganization of collagen, increased fibroblasts | |
| Honey (for comparison) | 80% | 100% | Minimal inflammation | Not specified |
In-Depth Histological Observations
Beyond the quantitative data, histological studies have revealed important qualitative differences in the wound healing process under treatment with this compound.
-
Inflammatory Response: Wounds treated with this compound have been observed to exhibit a sustained inflammatory reaction, even after epithelialization has occurred. This prolonged inflammatory phase may be linked to the observed cytotoxicity of this compound towards keratinocytes, the primary cells responsible for forming the new epidermis.
-
Collagen Deposition and Organization: Studies on skin grafts treated with this compound have shown a disorganization of collagen fibers, coupled with an increased number of fibroblasts. While fibroblasts are essential for producing the collagen that forms the new dermal matrix, their overabundance and the disorganized collagen structure may impact the quality and tensile strength of the healed tissue.
-
Cellular Effects: In vitro studies have demonstrated that this compound can be severely toxic to human basal keratinocytes, inhibiting their proliferation even at concentrations as low as 1/100th of that used clinically. This cytotoxic effect on a key cell type for re-epithelialization is a critical consideration in its clinical application.
Signaling Pathways and Mechanisms of Action
This compound's primary and well-established mechanism of action is its antimicrobial activity. As a sulfonamide, it interferes with the bacterial synthesis of folic acid, an essential nutrient for DNA synthesis and replication. This is achieved through the inhibition of the enzyme dihydropteroate synthase.
While its effects on host cell signaling in wound healing are less direct and primarily secondary to its antimicrobial and cytotoxic properties, we can infer several pathways that are likely impacted.
Inhibition of Plasmin Fibrinolytic Activity: this compound has been shown to inhibit plasmin, a key enzyme responsible for breaking down fibrin clots. By modulating the interaction between plasmin and fibrin, it may help to preserve the initial fibrin scaffold, which is crucial for cell migration and the early stages of wound healing.
Cytotoxic Effects on Keratinocytes: The observed toxicity of this compound towards keratinocytes likely disrupts the normal signaling cascades that govern their proliferation and migration, which are essential for re-epithelialization. This could involve interference with growth factor signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, or the induction of apoptotic pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound's effects on wound healing.
Histological Analysis of Wound Tissue
Objective: To qualitatively and quantitatively assess the key features of wound healing, including re-epithelialization, cellular infiltration, collagen deposition, and neovascularization.
Protocol:
-
Tissue Preparation:
-
Wound tissue samples are excised at predetermined time points and fixed in 10% neutral buffered formalin.
-
Fixed tissues are dehydrated through a graded series of ethanol solutions and embedded in paraffin.
-
5 µm thick sections are cut using a microtome and mounted on glass slides.
-
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphological assessment, including the evaluation of re-epithelialization, inflammatory cell infiltration, and granulation tissue formation.
-
Masson's Trichrome Staining: To specifically visualize and quantify collagen deposition. Collagen fibers stain blue, nuclei stain black, and cytoplasm, muscle, and erythrocytes stain red.
-
Experimental Workflow for Histological Analysis
Immunohistochemistry for Neovascularization (CD31 Staining)
Objective: To identify and quantify the extent of new blood vessel formation (angiogenesis) within the wound bed.
Protocol:
-
Antigen Retrieval: Deparaffinized and rehydrated tissue sections are subjected to heat-induced epitope retrieval to unmask the CD31 antigen.
-
Blocking: Endogenous peroxidase activity is blocked to prevent non-specific background staining.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for CD31 (also known as PECAM-1), a marker for endothelial cells.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is applied, followed by a chromogen substrate (such as DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Analysis: The number and density of CD31-positive blood vessels are quantified using image analysis software.
Conclusion
Histological validation reveals a nuanced picture of this compound's role in wound healing. While it is a potent antimicrobial agent, its clinical benefits must be weighed against its potential to prolong inflammation, disrupt collagen organization, and exert cytotoxic effects on keratinocytes
A Comparative Guide to the Long-Term Efficacy of Mafenide Acetate Against Resistant Bacterial Strains
The escalating threat of antibiotic resistance necessitates a thorough evaluation of existing antimicrobial agents. Mafenide Acetate (often marketed as Sulfamylon®) has been a cornerstone in the topical treatment of severe burn wounds for decades, primarily due to its ability to penetrate eschar and its broad-spectrum antibacterial activity.[1][2] This guide provides a detailed comparison of this compound's long-term efficacy against resistant bacterial strains, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their ongoing efforts to combat multidrug-resistant organisms.
Mechanism of Action of this compound
This compound is a sulfonamide antimicrobial agent, but its mechanism of action is distinct from that of "classical" sulfonamides.[3][4] This distinction is clinically significant, as bacteria resistant to other sulfonamides may remain susceptible to Mafenide.[3][4] The primary mechanism involves the inhibition of bacterial folic acid synthesis, which is crucial for DNA and RNA production, thereby suppressing bacterial growth and division.[5] this compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential in the folic acid pathway.[5] Additionally, it inhibits carbonic anhydrase, which can disrupt bacterial cell functions.[1][5] Its ability to penetrate eschar and reach underlying tissues is a key characteristic, ensuring comprehensive infection control in burn patients.[1][5]
Comparative Efficacy Against Resistant Bacterial Strains
This compound demonstrates potent activity against a wide array of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains commonly found in burn wound infections.[6] Studies have shown its effectiveness against Pseudomonas aeruginosa, methicillin-resistant Staphylococcus aureus (MRSA), and extended-spectrum beta-lactamase (ESBL) producing Klebsiella pneumoniae.[6]
| Bacterial Strain | Resistance Profile | This compound Efficacy Metric | Alternative Agent | Efficacy Metric of Alternative | Reference |
| P. aeruginosa | Multidrug-Resistant | MIC: Effective concentrations reported | Silver Sulfadiazine | Less effective at penetrating eschar | [2][6] |
| MRSA | Methicillin-Resistant | MIC: Effective concentrations reported | Mupirocin | Considered a most active agent for MRSA | [6] |
| Acinetobacter spp. | Multidrug-Resistant | Sensitive, but zones of inhibition may be smaller for MDROs | Silver Sulfadiazine | Smaller zones of inhibition for MDROs | [7] |
| ESBL K. pneumoniae | Multidrug-Resistant | Considered a most active agent for Gram-negatives | Silver Products | Recommended for prophylaxis | [6] |
| Enterococcus spp. | Resistant Strains | Particularly useful against resistant strains | Honey | Not directly compared in cited studies | [2] |
Note: MIC (Minimum Inhibitory Concentration) values can vary significantly between studies and specific isolates. This table provides a qualitative summary of reported efficacy.
Comparison with Alternative Topical Agents
While this compound is a powerful tool, several alternatives are used in clinical practice. The choice of agent often depends on the specific clinical scenario, including the depth of the burn, the type of bacteria present, and patient tolerance.
| Topical Agent | Mechanism of Action | Efficacy vs. Resistant Strains | Advantages | Disadvantages | Reference |
| This compound | Inhibits folic acid synthesis and carbonic anhydrase. | Broad-spectrum, including many MDR Gram-negative and Gram-positive bacteria. | Excellent eschar penetration. | Pain on application, potential for metabolic acidosis.[2][5] | [1][2][5] |
| Silver Sulfadiazine | Silver ions bind to bacterial components, disrupting cell wall and DNA. | Broad-spectrum, but some resistance reported. | Well-tolerated, relatively inexpensive. | Poor eschar penetration, potential for transient leukopenia.[2][8] | [2][8] |
| Honey (Medical Grade) | Osmotic effect, hydrogen peroxide production, and other phytochemical components. | Effective against a broad range of bacteria, including MRSA; does not promote resistance.[2] | Promotes faster wound healing and epithelialization; reduces inflammation.[2][9] | Can be messy; efficacy varies with honey type. | [2][9] |
| Mupirocin | Inhibits bacterial protein synthesis. | Highly effective against Gram-positive bacteria, including MRSA. | Primary choice for treating MRSA infections. | Limited spectrum (mainly Gram-positive). | [6] |
| Silver Nitrate | Silver ions precipitate bacterial proteins. | Broad-spectrum activity. | Effective against many organisms. | Can cause electrolyte imbalances and stain tissues. | [6] |
A prospective study comparing honey dressing to this compound in partial-thickness burns found that honey-treated wounds healed faster. By day 21, 100% of honey-treated wounds showed satisfactory epithelialization compared to 84% for this compound-treated wounds.[2][9]
Experimental Protocols
The evaluation of antimicrobial efficacy typically involves standardized in vitro susceptibility testing methods. A common workflow is outlined below.
Key Experimental Methodologies:
-
Bacterial Isolates : Clinical isolates of multidrug-resistant bacteria such as P. aeruginosa, MRSA, Acinetobacter baumannii, and K. pneumoniae are collected from burn patients.[6][7]
-
Susceptibility Testing :
-
Agar Well Diffusion Assay : A standardized suspension of bacteria is spread on Mueller-Hinton agar plates. Wells are created in the agar and filled with the antimicrobial agent. After incubation, the diameter of the zone of inhibition (where bacterial growth is prevented) is measured.[7][10]
-
Broth Microdilution : This method is used to determine the Minimum Inhibitory Concentration (MIC). The antimicrobial agent is serially diluted in microtiter plates containing broth and a standardized bacterial inoculum. The MIC is the lowest concentration of the agent that visibly inhibits bacterial growth after incubation.[6]
-
-
Efficacy Duration Study Protocol :
-
Reconstitute 5% this compound solution.
-
Seed Mueller-Hinton agar plates with isolates of S. aureus and P. aeruginosa.
-
Saturate filter paper disks with the this compound solution at various time points after reconstitution (e.g., 0, 2, 7, 14, 30, and 60 days).
-
Place the disks on the seeded agar plates and incubate.
-
Measure the zone of inhibition around each disk. A zone of ≥2 mm is typically considered indicative of susceptibility.[10]
-
Long-Term Efficacy and Limitations
While effective, the long-term use of this compound is not without challenges. One in vitro study demonstrated that the antimicrobial activity of a reconstituted this compound solution remains stable for at least 60 days, suggesting that the standard 48-hour discard instruction may lead to unnecessary waste.[10]
However, clinical considerations for long-term application include:
-
Cytotoxicity : Prolonged application (beyond 7 days) of 2.5% this compound on inoculated skin grafts in a rat model resulted in significant cytotoxicity and graft loss.[11]
-
Systemic Side Effects : this compound is absorbed systemically and metabolized to a carbonic anhydrase inhibitor, which can lead to metabolic acidosis, especially when applied to large burn areas.[5][12]
-
Fungal Infections : A retrospective analysis suggested an association between the use of this compound and a higher incidence of fungal infections compared to silver sulfadiazine.[13]
-
Resistance Development : Although effective against many resistant strains, the potential for bacteria to develop resistance to this compound itself with prolonged and widespread use remains a concern that warrants continuous surveillance.
Conclusion
This compound remains a vital topical antimicrobial agent, particularly for treating severe burn wounds infected with resistant Gram-negative bacteria, owing to its unique mechanism of action and superior eschar penetration.[2] However, its use must be balanced against potential side effects, including pain on application and the risk of metabolic acidosis.[5] Comparative studies show that alternatives like medical-grade honey may offer advantages in wound healing for certain types of burns.[2][9] For MRSA, agents like mupirocin are often preferred.[6] The selection of a topical agent should be guided by the specific bacterial profile, wound characteristics, and patient factors. Continued research into novel formulations and delivery methods for this compound, as well as vigilant monitoring for resistance, is crucial for preserving its efficacy in an era of increasing antibiotic resistance.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Comparison between topical honey and this compound in treatment of burn wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. The Effective Duration of Antimicrobial Activity of this compound After Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of topical this compound application on skin graft survival in bacterial contaminated wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. community.the-hospitalist.org [community.the-hospitalist.org]
Safety Operating Guide
Proper Disposal of Mafenide Acetate: A Guide for Laboratory Professionals
Ensuring laboratory safety and compliance is paramount when handling chemical compounds. This document provides essential, step-by-step guidance for the proper disposal of Mafenide Acetate, tailored for researchers, scientists, and drug development professionals.
This compound is an antimicrobial agent that requires careful handling and disposal to prevent environmental contamination and ensure personnel safety. Adherence to established protocols is critical.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its associated hazards and to use the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | GHS Hazard Statement(s) | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Protective gloves, Laboratory coat |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Impervious clothing, Protective gloves |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Safety goggles with side-shields, Face shield |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Suitable respirator, Use in a well-ventilated area |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound and its contaminated materials in a laboratory setting.
1. Preparation and Decontamination:
-
Ensure all personnel handling the waste are wearing the appropriate PPE as detailed in the table above.
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
If dealing with a solution, prepare for decontamination. For spills, absorb the solution with a non-reactive, absorbent material like diatomite or universal binders.[1]
-
Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[1]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Collect solid this compound waste, including expired product and contaminated absorbents, in a clearly labeled, sealed container.
-
For unused this compound solutions, it is generally recommended to discard any unused portion within 48 hours of opening, unless institutional guidelines based on stability studies state otherwise.[2][3] Do not pour this compound solutions down the drain or into water courses.[1][2][4]
-
Place all contaminated materials, including gloves, empty packaging, and absorbent pads, into a designated and properly labeled hazardous waste container.[5][6]
3. Storage and Labeling:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][5]
-
The container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and any other identifiers required by your institution and local regulations.
4. Final Disposal:
-
Dispose of the this compound waste through a licensed hazardous waste disposal company.[6][7]
-
All disposal activities must be conducted in accordance with all applicable federal, state, and local regulations.[1][5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound SOLUTION - TOPICAL (Sulfamylon) side effects, medical uses, and drug interactions. [medicinenet.com]
- 3. The Effective Duration of Antimicrobial Activity of this compound After Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. echemi.com [echemi.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. gps.mylwebhub.com [gps.mylwebhub.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
